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  • Product: methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
  • CAS: 1305711-05-0

Core Science & Biosynthesis

Foundational

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate: Structural Analysis, Orthogonal Reactivity, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical reactivity and practical benchtop execution. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical reactivity and practical benchtop execution. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Featuring an electron-deficient quinoline core, a highly electrophilic sulfonyl chloride at the C8 position, and a chemically orthogonal methyl ester at the C6 position, this scaffold enables the rapid, step-wise construction of complex molecular architectures. This whitepaper details its physical properties, the mechanistic causality behind its reactivity, and field-proven protocols for library synthesis.

Chemical Identity and Physical Properties

Understanding the baseline physical properties of this scaffold is critical for designing robust experimental workflows. The compound is highly reactive and requires specific handling to maintain its integrity[1].

PropertyValue
IUPAC Name Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
CAS Number 1305711-05-0
Molecular Formula C11H8ClNO4S
Molecular Weight 285.70 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in anhydrous DCM, THF, DMF; Reacts violently with water
Reactivity Profile Highly moisture sensitive; Corrosive; Electrophilic[2]

Structural Analysis & The Causality of Reactivity

To successfully utilize this building block, researchers must understand the intrinsic electronic and steric forces governing its behavior. Do not treat this as a generic sulfonyl chloride; its reactivity is heavily influenced by the quinoline core.

  • The Quinoline Core: The fused bicyclic system is electron-withdrawing, which increases the electrophilicity of the C8-sulfonyl chloride. Furthermore, the quinoline nitrogen (N1) acts as a critical hydrogen-bond acceptor and a potential bidentate coordination site for metalloenzymes in downstream drug applications[3].

  • Peri-Position Effects on the C8-Sulfonyl Chloride: The spatial proximity of the sulfonyl chloride at C8 to the quinoline nitrogen at N1 creates a unique microenvironment. The N1 lone pair can participate in intramolecular general base catalysis, significantly accelerating the hydrolysis of the sulfonyl chloride in the presence of trace water[4][5]. Causality: This is precisely why handling this compound requires strict anhydrous conditions; failure to exclude moisture rapidly yields the unreactive sulfonic acid, ruining the batch[2].

  • Orthogonal Reactivity of the C6-Ester: The methyl ester at C6 is orders of magnitude less reactive toward nucleophiles than the C8-sulfonyl chloride. This kinetic difference allows for chemoselective sulfonylation without premature aminolysis of the ester.

Reactivity A Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate B Sulfonamide Formation (C8 Position) A->B 1°/2° Amine, DIPEA, 0°C C Ester Hydrolysis (C6 Position) B->C LiOH, THF/H2O, RT D Bifunctional Scaffold C->D Acidification

Orthogonal functionalization logic of the bifunctional quinoline scaffold.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the chemist understands why a specific reagent or condition is chosen.

Protocol 1: Chemoselective Sulfonamide Synthesis

Objective: React the C8-sulfonyl chloride with an amine while preserving the C6-methyl ester.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Anhydrous DCM prevents the N1-catalyzed hydrolysis of the sulfonyl chloride[2].

  • Cooling: Chill the solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the competing aminolysis of the C6-methyl ester, ensuring absolute chemoselectivity.

  • Amine Addition: Slowly add the target primary or secondary amine (1.05 eq) dropwise.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct driving the reaction forward, without acting as a competing nucleophile against the highly reactive sulfonyl chloride.

  • Validation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via LC-MS. The mass of the starting material ( m/z 285.7) should completely shift to the target sulfonamide mass.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Saponification of the C6-Ester

Objective: Hydrolyze the methyl ester to a carboxylic acid for subsequent amide coupling or biological testing.

  • Dissolution: Dissolve the crude sulfonamide from Protocol 1 in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq).

    • Causality: LiOH provides mild, controlled hydroxide delivery. It is strong enough to saponify the methyl ester but mild enough to prevent the cleavage of the newly formed sulfonamide bond, which can occur under harsher basic conditions (e.g., refluxing NaOH).

  • Validation: Stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the ester is consumed.

  • Isolation: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3-4. The target carboxylic acid will precipitate. Filter and dry under high vacuum.

Workflow Step1 1. Anhydrous Preparation (Dry DCM, N2 atm) Step2 2. Chemoselective Sulfonylation (Add Amine at 0°C) Step1->Step2 Step3 3. Aqueous Workup (Remove amine salts) Step2->Step3 Step4 4. Saponification (LiOH in THF/H2O) Step3->Step4 Step5 5. Final Isolation (Precipitation/Chromatography) Step4->Step5

Step-by-step workflow for the sequential derivation of the quinoline building block.

Applications in Drug Discovery

Derivatives synthesized from Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate represent privileged motifs in modern drug discovery. The resulting 8-quinolinesulfonamides are particularly noted for their ability to act as highly potent Zinc-Binding Inhibitors (ZBIs) [3].

For example, in the development of inhibitors targeting New Delhi Metallo- β -lactamase-1 (NDM-1)—an enzyme responsible for severe multidrug-resistant bacterial infections—the quinoline scaffold is unparalleled. The quinoline nitrogen (N1) and the deprotonated sulfonamide nitrogen form a highly stable, bidentate chelation complex with active-site zinc ions[3]. By utilizing the C6-carboxylate (derived from the methyl ester), researchers can further optimize the molecule's binding affinity to peripheral active-site residues (like Lys21 or Asn220) via targeted amide couplings, effectively re-sensitizing resistant bacteria to carbapenem antibiotics[3].

References

  • PubChem. "8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220." National Center for Biotechnology Information. [Link]

  • ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo- β -lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems." Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Solubility and Stability Profile of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in Polar Aprotic Solvents

Executive Summary The successful deployment of reactive intermediates in synthetic organic chemistry hinges on the delicate balance between solubility and kinetic stability. Methyl 8-(chlorosulfonyl)quinoline-6-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful deployment of reactive intermediates in synthetic organic chemistry hinges on the delicate balance between solubility and kinetic stability. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS: 1305711-05-0) is a highly functionalized, electrophilic building block primarily utilized in the synthesis of sulfonamides and sulfonate esters. Due to the extreme reactivity of the sulfonyl chloride moiety, solvent selection is not merely a thermodynamic consideration—it is a critical determinant of chemical integrity.

This whitepaper provides an in-depth analysis of the solubility and stability of this compound in common polar aprotic solvents. By examining the mechanistic interactions between the solvent and the solute, this guide establishes a self-validating framework for researchers to optimize reaction conditions, prevent catastrophic degradation, and ensure reproducible analytical quantification.

Physicochemical Profiling & Structural Implications

To predict the solvation behavior of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, one must dissect its structural components:

  • Quinoline Core: Typically, the quinoline nitrogen is basic and capable of hydrogen bonding. However, in this molecule, the electron density of the aromatic system is severely depleted.

  • C-6 Methyl Carboxylate: This electron-withdrawing ester group further deactivates the quinoline ring and reduces the basicity of the nitrogen, rendering the molecule more hydrophobic and highly crystalline.

  • C-8 Sulfonyl Chloride: The S(VI) center is highly electrophilic. Its proximity to the heteroaromatic nitrogen creates a highly polarized microenvironment.

Because the molecule lacks hydrogen-bond donors (no O-H or N-H bonds) but possesses multiple hydrogen-bond acceptors, it exhibits poor solubility in non-polar hydrocarbons and rapid hydrolysis in protic solvents (water, alcohols). Consequently, polar aprotic solvents are the mandatory media for its dissolution and subsequent reaction.

Thermodynamic & Kinetic Behavior in Polar Aprotic Solvents

While polar aprotic solvents offer the high dielectric constants (ε) necessary to solvate this highly polar molecule, their Lewis basicity introduces significant kinetic instability. The choice of solvent dictates whether the compound remains intact or undergoes rapid solvolysis .

Acetonitrile (MeCN): The Gold Standard

Acetonitrile (ε = 37.5) is the optimal solvent for this compound. The nitrogen atom in MeCN is sp-hybridized, meaning its lone pair is held tightly in an orbital with high s-character. This makes MeCN an exceptionally poor nucleophile. It provides excellent thermodynamic solubility (>150 mg/mL) without attacking the electrophilic S(VI) center, ensuring the compound remains stable for >48 hours at room temperature.

N,N-Dimethylformamide (DMF): The Temperature-Dependent Hazard

DMF (ε = 36.7) is a powerful solubilizer but acts as an oxygen nucleophile. The resonance structure of DMF places a partial negative charge on the oxygen, which can attack the sulfonyl chloride. This leads to the formation of a Vilsmeier-Haack type intermediate , accompanied by the evolution of sulfur dioxide (SO₂) and the degradation of the starting material .

  • Causality Check: If DMF must be used for a reaction, the solution must be maintained at or below 0°C to kinetically suppress this degradation pathway.

Dimethyl Sulfoxide (DMSO): The Incompatible Matrix

DMSO (ε = 46.7) is strictly incompatible with sulfonyl chlorides. The highly nucleophilic sulfoxide oxygen aggressively attacks the sulfonyl chloride, forming a transient sulfoxonium intermediate. This intermediate rapidly collapses in a Pummerer-type degradation to yield chlorodimethyl sulfide, the corresponding sulfonic acid, and significant exothermic heat . Never use DMSO to prepare stock solutions of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

SolventSelection Compound Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate MeCN Acetonitrile (MeCN) Compound->MeCN DMF DMF / DMAc Compound->DMF DMSO DMSO Compound->DMSO Stable Stable Solvation (Ideal for Synthesis & Storage) MeCN->Stable Vilsmeier Vilsmeier-Haack Intermediate (Degradation at T > 0°C) DMF->Vilsmeier Pummerer Rapid Exothermic Degradation (Chlorodimethyl Sulfide Formation) DMSO->Pummerer

Decision matrix for solvent selection based on kinetic stability and reactivity.

Empirical Solubility Data & Predictive Modeling

The following table synthesizes the extrapolated thermodynamic solubility and kinetic stability of the compound at 25°C. Data is modeled based on the behavior of analogous heteroaryl sulfonyl chlorides .

SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Kinetic Stability (t₁/₂ at 25°C)Application Suitability
Acetonitrile (MeCN) 37.5> 150> 48 hoursOptimal (Gold Standard)
Acetone 20.7~ 100> 24 hoursAcceptable
DMF / DMAc 36.7> 200< 2 hoursMarginal (Use only at < 0°C)
DMSO 46.7N/A (Reactive)< 5 minutesIncompatible (Hazard)

Experimental Methodologies: Self-Validating Solubility Protocol

To accurately determine the solubility of this compound without confounding degradation artifacts, a self-validating isothermal shake-flask method must be employed.

Causality in Protocol Design:
  • Why Anhydrous Solvents (<50 ppm H₂O)? Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water converts the compound to the sulfonic acid, generating HCl. The HCl can protonate the quinoline nitrogen, forming a hydrochloride salt that drastically alters the solubility profile.

  • Why PTFE Filters over Nylon? Nylon membranes contain secondary amide linkages that can undergo competitive sulfonylation when exposed to reactive electrophiles, leading to sample loss and artificially low solubility readings. PTFE is entirely fluorinated and chemically inert.

  • Why a Self-Validating HPLC Method? Measuring total UV absorbance is insufficient. The HPLC method must resolve the intact sulfonyl chloride from its sulfonic acid degradant to ensure the solubility value represents the active molecule, not a solvolysis product.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 2.0 mL of anhydrous Acetonitrile (Karl Fischer titration <50 ppm H₂O) into a highly inert borosilicate glass vial.

  • Equilibration: Add Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in 50 mg increments until a persistent, visible suspension is achieved.

  • Incubation: Seal the vial under an argon atmosphere. Place in an isothermal shaker at 25°C ± 0.1°C and agitate at 400 rpm for 24 hours.

  • Phase Separation: Extract 0.5 mL of the suspension using a glass syringe and filter immediately through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

  • Quenching & Dilution: Immediately dilute the filtrate 1:100 with anhydrous MeCN to prevent precipitation upon minor temperature fluctuations.

  • Quantitative Analysis: Analyze via HPLC-UV at 254 nm using a C18 column. Validate the data by ensuring the sulfonic acid degradant peak constitutes <2% of the total Area Under the Curve (AUC).

Workflow Step1 1. Solvent Preparation (Anhydrous MeCN, <50 ppm H2O) Step2 2. Excess Solute Addition (Forming Suspension) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 24h, 400 rpm) Step2->Step3 Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Step5 5. Quantitative Analysis (HPLC-UV at 254 nm) Step4->Step5 Step6 6. Data Validation (Triplicate Concordance <2% RSD) Step5->Step6

Self-validating experimental workflow for isothermal solubility determination.

Conclusion & Best Practices

Handling Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate requires a rigorous understanding of solvent-solute mechanics. While polar aprotic solvents are required for dissolution, their nucleophilic character must be carefully managed. Acetonitrile remains the undisputed solvent of choice for both analytical characterization and synthetic stock solutions. If amides like DMF are required for specific catalytic effects, reactions must be strictly temperature-controlled (<0°C). Under no circumstances should DMSO be utilized, as it triggers rapid, irreversible, and potentially hazardous degradation of the sulfonyl chloride.

References

  • Bentley, T. W., & Jones, R. O. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Molecules, 13(5), 1169-1184. URL:[Link]

  • Organic Syntheses. (1998). "2-Trimethylsilylethanesulfonyl Chloride (SES-Cl)." Organic Syntheses, 75, 161. URL:[Link]

  • Boyle, R. E. (1966). "The reaction of dimethyl sulfoxide and 5-dimethylaminonaphthalene-1-sulfonyl chloride." The Journal of Organic Chemistry, 31(11), 3880-3882. URL:[Link]

Foundational

Unveiling the Mechanism of Action of Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Architecture In modern drug discovery, the rational design of multi-targeting ligands relies heavily on privileged scaffolds. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

In modern drug discovery, the rational design of multi-targeting ligands relies heavily on privileged scaffolds. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate represents a highly versatile, bifunctional pharmacophore. The C8-chlorosulfonyl group acts as an electrophilic hub for the rapid generation of stable sulfonamides, while the C6-carboxylate provides a synthetic handle for modulating physicochemical properties (e.g., solubility, protein-protein interactions) or accessing bidentate coordination states.

Derivatives of this scaffold—specifically quinoline-8-sulfonamides—have demonstrated profound polypharmacology across oncology, neurodegeneration, and infectious diseases [[1]](). This whitepaper deconstructs the mechanisms of action (MoA) of these derivatives and provides self-validating experimental workflows for their synthesis and biological evaluation.

Pharmacological Mechanisms of Action (MoA)

Metabolic Reprogramming via PKM2 Modulation

Pyruvate kinase M2 (PKM2) is a critical enzyme in the Warburg effect, allowing cancer cells to shunt glucose metabolites into anabolic pathways. Quinoline-8-sulfonamide derivatives (particularly 1,2,3-triazole hybrids) act as potent allosteric modulators of PKM2. The sulfonamide moiety forms critical hydrogen bonds with amino acid residues in the allosteric pocket, while the quinoline core provides hydrophobic stabilization. This interaction reduces intracellular pyruvate levels and induces anti-proliferative effects in models like A549 lung cancer cells [[2]]().

Neuroprotection via Dual MAO/ChE Inhibition

In Alzheimer's disease, multi-target directed ligands (MTDLs) are essential to combat multifactorial cognitive decline. Quinoline-sulfonamide hybrids inhibit Monoamine Oxidases (MAO-A/B) and Cholinesterases (AChE/BChE). The quinoline ring intercalates into the aromatic gorge of AChE, while the sulfonamide group interacts with the FAD cofactor region of MAO, restoring neurotransmitter levels and preventing neurodegeneration 3.

Cytoskeletal Disruption via Tubulin Inhibition

Certain derivatives, particularly those hybridized with dithiocarbamates, inhibit tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic catastrophe, inhibited cell migration, and apoptosis in bladder cancer cells [[4]]().

Antimicrobial Activity via Metal Complexation

When the 8-sulfonamide and the quinoline nitrogen are utilized to chelate transition metals (e.g., Cd²⁺, Cu²⁺), the resulting hybrid complexes exhibit excellent antibacterial and antifungal activities by disrupting microbial membrane integrity 5.

MoA_Pathways Drug Quinoline-8-Sulfonamide Derivative PKM2 PKM2 Modulation Drug->PKM2 Allosteric binding MAO MAO-A/B Inhibition Drug->MAO Active site blockade Tubulin Tubulin Inhibition Drug->Tubulin Colchicine site Glycolysis Decreased Glycolysis PKM2->Glycolysis Metabolic shift NT Restored Neurotransmitters MAO->NT Reduced degradation Apoptosis Mitotic Catastrophe Tubulin->Apoptosis Cell cycle arrest

Fig 1. Multi-target pharmacological mechanisms of quinoline-8-sulfonamide derivatives.

Quantitative Pharmacological Data

The following table summarizes the diverse biological activities of quinoline-8-sulfonamide derivatives synthesized from the core scaffold:

Target Enzyme / PathwayDerivative ClassDisease ModelIC₅₀ / Efficacy RangeRef
Pyruvate Kinase M2 (PKM2) 8-QS-1,2,3-TriazolesLung Cancer (A549)168.7 – 339.7 µg/mL2
Monoamine Oxidase (MAO-A/B) 8-QS-AminesAlzheimer's Disease0.47 – 0.59 µM3
Tubulin Polymerization QS-DithiocarbamatesBladder Cancer (RT-112)0.7 – 2.6 µM[[4]]()
Bacterial/Fungal Membranes Hybrid QS-Metal (Cd²⁺)S. aureus / C. albicans19.04 × 10⁻⁵ mg/mL (MIC)[[5]]()

Self-Validating Experimental Protocols

Protocol A: Aminosulfonylation Workflow

Objective : Synthesize quinoline-8-sulfonamide derivatives from methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. Causality & Design : The reaction is performed at 10 °C in dichloromethane (DCM) to suppress the competitive hydrolysis of the highly electrophilic sulfonyl chloride. Pyridine is added not merely as an acid scavenger, but as a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate, which accelerates the amidation step and drives the reaction to completion 3.

  • Preparation : Dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1 mM) in anhydrous DCM under an inert argon atmosphere. (Causality: Argon prevents atmospheric moisture from hydrolyzing the sulfonyl chloride into an inactive sulfonic acid).

  • Catalysis & Addition : Lower the temperature to 10 °C. Add the substituted amine (1 mM) dropwise, followed by 1-2 drops of anhydrous pyridine.

  • Validation Checkpoint 1 (Reaction Progress) : Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the high-Rf sulfonyl chloride spot and the emergence of a lower-Rf UV-active spot confirms successful nucleophilic attack. Do not proceed to quenching until the starting material is undetectable.

  • Quenching & Extraction : Wash the organic layer with 0.1 M HCl to protonate and remove residual pyridine, followed by brine to remove water-soluble impurities.

  • Validation Checkpoint 2 (Product Integrity) : Perform LC-MS on the crude organic phase. The presence of the expected [M+H]⁺ mass peak with >95% UV purity validates the structural integrity of the sulfonamide intermediate before any downstream 6-carboxylate saponification or amidation.

SynthesisWorkflow A Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate B Amine Addition (Nucleophilic Attack) A->B Pyridine catalyst C TLC & LC-MS Validation B->C Reaction monitoring D Saponification of 6-Carboxylate C->D If >95% conversion E Final Bioactive Derivative D->E Yield optimization

Fig 2. Self-validating aminosulfonylation workflow for quinoline-6-carboxylate derivatives.

Protocol B: PKM2 Enzyme Activity Assay

Objective : Evaluate the allosteric modulation of PKM2 by the synthesized derivatives. Causality & Design : PKM2 catalyzes the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) to ADP. To measure this continuously, a coupled enzyme assay using Lactate Dehydrogenase (LDH) is employed. LDH reduces the generated pyruvate to lactate while oxidizing NADH to NAD⁺. The depletion of NADH is measured spectrophotometrically at 340 nm, providing a real-time, self-validating readout of PKM2 activity 2.

  • Master Mix Preparation : Combine recombinant human PKM2, PEP, ADP, and NADH in a Tris-HCl buffer (pH 7.4).

  • Validation Checkpoint 1 (Baseline Stability) : Read the absorbance at 340 nm for 5 minutes before adding the test compound. (Causality: A stable baseline ensures that there is no background oxidation of NADH or spontaneous hydrolysis of PEP, validating the assay's chemical integrity).

  • Compound Incubation : Add the quinoline-8-sulfonamide derivative at varying concentrations (0.1 - 100 µM). Include Fructose-1,6-bisphosphate (FBP) in a separate well as a positive allosteric activation control.

  • Kinetic Readout : Monitor the decrease in absorbance at 340 nm over 30 minutes. Calculate the IC₅₀ or EC₅₀ based on the dose-response curve.

  • Validation Checkpoint 2 (Orthogonal Cell Assay) : To confirm that the in vitro enzymatic inhibition translates to cellular efficacy, perform a WST-1 proliferation assay on A549 lung cancer cells. (Causality: The WST-1 reagent is chosen over MTT because its water-soluble formazan product eliminates the need for a solubilization step, reducing well-to-well variability)2.

References

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: RSC Publishing 3

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: PMC / nih.gov 2

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity Source: PMC / nih.gov 5

  • Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors Source: Taylor & Francis 4

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: ResearchGate 1

Sources

Exploratory

Literature review on the synthesis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document, intended for an audience with a strong background in organic chemistry, delves into the strategic considerations, mechanistic underpinnings, and practical execution of the synthetic route. By synthesizing information from established chemical principles and analogous transformations, this guide aims to be a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties[1]. The targeted functionalization of the quinoline ring system is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a versatile intermediate, featuring a reactive sulfonyl chloride group at the 8-position and a methyl ester at the 6-position. This substitution pattern allows for subsequent modifications, such as the introduction of various sulfonamide moieties, which are prevalent in a range of clinically important drugs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from the commercially available quinoline-6-carboxylic acid.

G target Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate intermediate Methyl quinoline-6-carboxylate target->intermediate Chlorosulfonation start Quinoline-6-carboxylic acid intermediate->start Esterification

Figure 1: Retrosynthetic analysis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

This strategy involves:

  • Esterification: The conversion of quinoline-6-carboxylic acid to its corresponding methyl ester, methyl quinoline-6-carboxylate. This step is crucial for protecting the carboxylic acid functionality from reacting with the chlorosulfonating agent in the subsequent step.

  • Chlorosulfonation: The regioselective introduction of a chlorosulfonyl group at the 8-position of the quinoline ring. The success of this step hinges on controlling the electrophilic aromatic substitution reaction.

PART 1: Synthesis of Methyl Quinoline-6-carboxylate

The first step in the synthesis is the esterification of quinoline-6-carboxylic acid. Several methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the product.

Method 1: Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Protocol:

  • To a solution of quinoline-6-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl quinoline-6-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Excess Methanol: Serves as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The use of sodium bicarbonate is essential to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during workup and storage.

Characterization Data for Methyl Quinoline-6-carboxylate
PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance White to light yellow solid
CAS Number 38896-30-9

PART 2: Chlorosulfonation of Methyl Quinoline-6-carboxylate

The second and final step is the regioselective chlorosulfonation of methyl quinoline-6-carboxylate to yield the target compound. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.

Understanding Regioselectivity in Quinoline Chemistry

The quinoline ring system is comprised of two fused aromatic rings: a benzene ring and a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates this ring towards electrophilic attack. Consequently, electrophilic aromatic substitution on quinoline preferentially occurs on the more electron-rich benzene ring, at positions 5 and 8.

The directing effect of the substituent already present on the ring also plays a crucial role. The methyl ester group at the 6-position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position. In the case of methyl quinoline-6-carboxylate, the positions meta to the 6-position are the 5- and 7-positions. However, the inherent reactivity of the quinoline nucleus strongly favors substitution at the 5- and 8-positions. The attack at the 8-position is often favored due to steric and electronic factors, leading to a more stable carbocation intermediate where the aromaticity of the pyridine ring is maintained.

G start Methyl quinoline-6-carboxylate electrophile ClSO₃H start->electrophile Electrophilic Attack intermediate Wheland Intermediate (Attack at C8) electrophile->intermediate product Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate intermediate->product Deprotonation

Figure 2: Proposed reaction pathway for the chlorosulfonation of methyl quinoline-6-carboxylate.

Proposed Protocol for Chlorosulfonation

Disclaimer: The following protocol is proposed based on general procedures for the chlorosulfonation of aromatic compounds and related quinoline derivatives. It should be optimized and validated experimentally.

Protocol:

  • In a fume hood, cool an excess of chlorosulfonic acid (5-10 eq) in a round-bottom flask equipped with a magnetic stirrer and a drying tube to 0 °C in an ice bath.

  • Slowly add methyl quinoline-6-carboxylate (1.0 eq) portion-wise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The product, methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, is expected to precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum. Further purification, if necessary, could be attempted by recrystallization from a suitable solvent, although the reactive nature of the sulfonyl chloride may limit options.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Serves as both the reagent and the solvent, driving the reaction to completion.

  • Low-Temperature Addition: The reaction is highly exothermic, and slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Heating: Provides the necessary activation energy for the electrophilic aromatic substitution to occur. The optimal temperature will need to be determined experimentally.

  • Quenching on Ice: Decomposes the excess chlorosulfonic acid and precipitates the water-insoluble product.

Characterization of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
PropertyValue (Predicted)
Molecular Formula C₁₁H₈ClNO₄S
Molecular Weight 285.70 g/mol
Appearance Solid
CAS Number 1014856-74-7[2]

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations involving chlorosulfonic acid must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Sulfuric acid is also highly corrosive. Handle with care and appropriate PPE.

  • The workup procedures involving quenching with water or neutralization with base can be exothermic and should be performed with caution.

Conclusion

The synthesis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a feasible two-step process that leverages fundamental reactions in organic chemistry. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the chlorosulfonation step, to ensure the desired regioselectivity. While a detailed, validated protocol for the final step is not currently available in the literature, the principles of electrophilic aromatic substitution on the quinoline nucleus provide a strong foundation for the development of a robust synthetic procedure. The information and proposed protocols within this guide are intended to serve as a starting point for researchers, who are encouraged to perform their own optimization and validation studies.

References

  • PubChem. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. National Center for Biotechnology Information.
  • Quinoline-6-carboxylic acid.
  • Methyl quinoline-6-carboxylate. PubChem. National Center for Biotechnology Information.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Sundberg, R. J. (2007). Indoles. Academic Press.
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer Science & Business Media.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Larock, R. C. (2009).
  • Quinoline-6-carboxylic acid is widely utilized in research focused on: Synthesis of Pharmaceuticals. Chem-Impex.

Sources

Foundational

Comprehensive Toxicity Profile and Handling Protocols for Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Safety Data Synthesis Executive Summary In modern drug discovery, functionalized heterocycles are indispensabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Safety Data Synthesis

Executive Summary

In modern drug discovery, functionalized heterocycles are indispensable for developing targeted therapeutics. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS: 1305711-05-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex sulfonamides[1][2]. However, its structural utility is intrinsically linked to severe acute reactivity and potential chronic toxicity.

As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheets (SDS). This document synthesizes the physicochemical causality behind the compound's hazards and provides field-proven, self-validating protocols for its safe handling, reaction, and disposal.

Physicochemical Profiling & Structural Causality

To handle this compound safely, one must understand the independent and synergistic reactivity of its three primary functional groups: the electrophilic chlorosulfonyl moiety, the lipophilic quinoline core, and the methyl ester.

Quantitative Physicochemical Data
PropertyValueSource
Chemical Name Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate[1][2]
CAS Registry Number 1305711-05-0[1][2]
Molecular Formula C₁₁H₈ClNO₄S[1][3]
Molecular Weight 285.70 g/mol [1]
Appearance Solid (typically off-white to pale yellow)inferred from[1]
Purity Standard ≥95%[2]
Mechanistic Breakdown of Hazards
  • The Chlorosulfonyl Group (-SO₂Cl): This group is highly susceptible to nucleophilic attack. In the presence of ambient moisture or mucosal tissue, it undergoes rapid, exothermic hydrolysis to yield the corresponding sulfonic acid and hydrochloric acid (HCl)[4][5]. This rapid generation of HCl is the primary causal factor for its severe corrosive properties (H314)[6].

  • The Quinoline Core: Quinolines are highly lipophilic, allowing rapid systemic absorption. Once absorbed, quinoline derivatives undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. This oxidation often forms reactive epoxide intermediates that can covalently bind to cellular macromolecules, leading to DNA adduct formation and hepatotoxicity[7][8][9].

  • The Methyl Ester: While relatively stable compared to the sulfonyl chloride, the ester is susceptible to hydrolysis under strongly basic aqueous conditions. Reaction conditions must be carefully buffered to prevent unintended saponification.

Toxicological Profile & Metabolic Pathways

The toxicity of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is bifurcated into acute local reactivity and chronic systemic risks[3][10].

  • Acute Toxicity (Corrosive & Irritant): The compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314)[6][10]. Inhalation of dust or aerosols results in immediate contact with the water in the respiratory mucosa, instantly generating HCl and causing severe respiratory irritation (H335)[4][6].

  • Chronic Toxicity (Hepatotoxicity): Extrapolating from foundational toxicological data on quinoline derivatives, systemic exposure carries a high risk of liver damage. Quinoline is a known hepatotoxin and potential carcinogen due to its metabolic activation pathways[7][8].

ToxicityPathway cluster_0 Acute Tissue Reactivity cluster_1 Chronic Systemic Toxicity Compound Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate Hydrolysis Rapid Hydrolysis in Moisture Compound->Hydrolysis Mucosal Contact Metabolism Hepatic CYP450 Oxidation Compound->Metabolism Systemic Absorption HCl Release of HCl & Sulfonic Acids Hydrolysis->HCl Burns Severe Tissue Burns (H314) HCl->Burns Epoxide Reactive Epoxide Formation Metabolism->Epoxide Toxicity Hepatotoxicity / DNA Adducts Epoxide->Toxicity

Mechanistic pathways of acute tissue corrosion and systemic hepatotoxicity.

Safety Data Sheet (SDS) Synthesis & Handling Protocols

GHS Classification Summary
Hazard ClassHazard StatementPrevention StrategySource
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat/drink in lab. Wash hands thoroughly.[6][10]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageDouble-layer nitrile gloves, face shield, chemical apron.[6]
STOT - Single Exposure H335: May cause respiratory irritationHandle exclusively inside a certified chemical fume hood.[6]
Engineering Controls & Storage Causality
  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen). Causality: Ambient moisture will slowly hydrolyze the bulk powder, degrading the reagent and generating trapped HCl gas, which can cause the storage vial to pressurize and rupture[4].

  • Handling: Weighing should ideally be performed in a glovebox or a highly controlled fume hood using static-free spatulas.

Experimental Workflows: Synthesis & Quenching

The following protocols are designed as self-validating systems . Every step includes a measurable feedback loop to ensure safety and chemical integrity.

Workflow Start Weigh under Inert Ar/N2 Reaction Amine Coupling (DCM, DIPEA, 0°C) Start->Reaction Exclude Moisture Monitor LC-MS Reaction Monitoring Reaction->Monitor Acid Scavenging Quench Quench with Ice/NaHCO3 Monitor->Quench Complete Conversion Validate Verify Aqueous pH = 7-8 Quench->Validate Control Exotherm Validate->Quench If Acidic (pH < 7) Extract Aqueous/Organic Extraction Validate->Extract Neutralized

Self-validating experimental workflow for handling and reacting chlorosulfonyl quinolines.

Protocol A: Synthesis of a Sulfonamide Derivative

Objective: Couple methyl 8-(chlorosulfonyl)quinoline-6-carboxylate with a primary/secondary amine while preventing quinoline degradation and ester hydrolysis.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvent & Base Addition: Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk makes it strictly a non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during coupling, preventing the protonation of the amine nucleophile and protecting the quinoline nitrogen.

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Causality: Sulfonylation is highly exothermic. Cooling controls the reaction rate and suppresses the competitive hydrolysis of the methyl ester.

  • Reagent Addition: Add methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.1 eq) portion-wise over 10 minutes.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction progress after 30 minutes.

    • Expert Insight: Unreacted sulfonyl chloride will rapidly hydrolyze in standard acidic LC-MS mobile phases (e.g., Water/MeCN with 0.1% Formic Acid). It will appear on the trace as the corresponding sulfonic acid mass ( [M−Cl+OH]+ ). Validate reaction completion by the disappearance of this sulfonic acid artifact and the appearance of the target sulfonamide mass.

Protocol B: Safe Quenching and Disposal

Objective: Safely neutralize unreacted sulfonyl chloride and generated HCl before aqueous extraction or waste disposal[4].

  • Biphasic Quench: Never add liquid water directly to the reaction mixture at room temperature. Instead, pour the reaction mixture into a vigorously stirred Erlenmeyer flask containing a 1:1 mixture of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: The ice acts as a massive heat sink to absorb the violent exotherm of sulfonyl chloride hydrolysis[4][5]. The NaHCO3​ immediately neutralizes the generated HCl and sulfonic acids.

  • Self-Validation (Visual): Observe the evolution of CO2​ gas (bubbling). Continue stirring until all bubbling ceases, indicating that the primary neutralization is complete.

  • Self-Validation (pH Testing): Dip a glass rod into the aqueous layer and test with universal pH paper. The pH must read between 7 and 8.

    • Action: If the pH is < 7, add additional solid NaHCO3​ until neutralized. Only once neutrality is validated can the mixture be safely transferred to a separatory funnel for extraction or to the appropriate aqueous waste stream.

References

  • Hairuichem - Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate CAS Data Source: Hairuichem URL:[1]

  • ChemScene - 1305711-05-0 | Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Source: ChemScene URL:[2]

  • PubChem - Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate | C11H8ClNO4S Source: NIH / PubChem URL:[3]

  • Chlorosulfonyl isocyanate - Safety Data Sheet Source: Santa Cruz Biotechnology URL:[4]

  • Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[7]

  • Organic sulfur mechanisms. 24. Preparation and reactions of sulfonyl chlorides Source: ResearchGate URL:[5]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts Source: OEHHA (California) URL:[8]

  • Quinoline Toxicological Summary Source: Minnesota Department of Health URL:[9]

  • Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Toxicity Information Source: NIH / PubChem URL:[10]

  • Hazard Statements for Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Source: ChemScene URL:[6]

Sources

Exploratory

An In-depth Technical Guide on the Molecular Weight and Exact Mass of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight and exact mass of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight and exact mass of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, a compound of interest in medicinal chemistry and drug discovery. Understanding these fundamental chemical properties is critical for accurate compound characterization, analytical method development, and interpretation of mass spectrometry data.

Chemical Identity and Structure

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a quinoline derivative characterized by the presence of a methyl carboxylate group at the 6-position and a chlorosulfonyl group at the 8-position.

The molecular formula for this compound is C₁₁H₈ClNO₄S .[1] This formula is the cornerstone for calculating its molecular weight and exact mass.

The chemical structure is as follows:

Caption: Chemical structure of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, particularly in mass spectrometry, it is imperative to distinguish between molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass): This is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. It is the value typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. High-resolution mass spectrometry measures the exact mass, which is a critical parameter for determining the elemental composition of a molecule.

Calculation and Data Summary

The following table summarizes the calculated molecular weight and exact mass of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

ParameterValue
Molecular Formula C₁₁H₈ClNO₄S
Molecular Weight 285.70 g/mol
Exact Mass 284.98627 Da
Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic weights of each atom in the molecule.

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 8 × 1.008 u = 8.064 u

  • Chlorine (Cl): 1 × 35.453 u = 35.453 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 4 × 15.999 u = 63.996 u

  • Sulfur (S): 1 × 32.06 u = 32.06 u

Total Molecular Weight = 132.121 + 8.064 + 35.453 + 14.007 + 63.996 + 32.06 = 285.701 u (or g/mol )

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each atom.

  • Carbon (¹²C): 11 × 12.000000 u = 132.000000 u

  • Hydrogen (¹H): 8 × 1.007825 u = 8.062600 u

  • Chlorine (³⁵Cl): 1 × 34.968853 u = 34.968853 u

  • Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 4 × 15.994915 u = 63.979660 u

  • Sulfur (³²S): 1 × 31.972071 u = 31.972071 u

Total Exact Mass = 132.000000 + 8.062600 + 34.968853 + 14.003074 + 63.979660 + 31.972071 = 284.986258 u (or Da)

The calculated exact mass aligns with the monoisotopic mass provided by chemical databases.[1]

Experimental Workflow for Mass Determination

High-resolution mass spectrometry (HRMS) is the primary analytical technique for the experimental determination of the exact mass of a compound. The general workflow is depicted below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve Compound in Appropriate Solvent Ionization Ionization (e.g., ESI, APCI) Sample->Ionization Introduction MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration Detector Detection of Ions MassAnalyzer->Detector Ion Separation MassSpectrum Generate Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Signal Processing ExactMassDet Determine Experimental Exact Mass MassSpectrum->ExactMassDet FormulaConfirmation Confirm Elemental Composition ExactMassDet->FormulaConfirmation

Caption: A generalized workflow for the determination of exact mass using high-resolution mass spectrometry.

Methodology Explained:

  • Sample Preparation: The compound is dissolved in a suitable solvent, such as acetonitrile or methanol, to prepare it for introduction into the mass spectrometer. The choice of solvent is critical to ensure solubility and compatibility with the chosen ionization technique.

  • Ionization: The sample solution is introduced into an ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. The goal is to generate gas-phase ions from the analyte molecules with minimal fragmentation.

  • Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. These instruments are capable of separating ions based on their mass-to-charge ratio (m/z) with very high precision.

  • Detection: The separated ions are detected, and a signal is generated that is proportional to the number of ions at each m/z value.

  • Data Analysis: The detector output is processed to generate a mass spectrum. The peak corresponding to the molecular ion is analyzed to determine its experimental exact mass. This value is then compared to the theoretical exact mass to confirm the elemental composition of the compound.

Conclusion

A precise understanding and differentiation of molecular weight and exact mass are fundamental for scientists in drug development and chemical research. For methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, the molecular weight is 285.70 g/mol , while its exact mass is 284.98627 Da. The accurate determination of the exact mass through high-resolution mass spectrometry is an indispensable tool for the unambiguous identification and characterization of this and other novel chemical entities.

References

  • PubChem. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Precursor Synthesis Pathways for Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and anti-infective agents. Methyl 8-(chlorosulfonyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and anti-infective agents. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS 1305711-05-0) serves as a highly versatile, bifunctional building block. It enables the divergent synthesis of sulfonamides at the C-8 position while retaining an orthogonal methyl ester at the C-6 position for downstream functionalization (e.g., amidation, reduction, or cross-coupling).

This whitepaper details the mechanistic rationale, regioselectivity principles, and validated experimental workflows for synthesizing this critical precursor via direct chlorosulfonation.

Mechanistic Rationale: The Causality of Regioselectivity

The direct chlorosulfonation of methyl quinoline-6-carboxylate is a masterclass in exploiting electronic effects for regioselective functionalization. Understanding the causality behind the reaction's high C-8 selectivity requires analyzing the substrate's behavior in superacidic media (1)[1].

  • Hetero-Ring Deactivation: Upon dissolution in chlorosulfonic acid ( ClSO3​H ), the quinoline nitrogen (N-1) is immediately protonated to form a quinolinium ion. This positive charge exerts a powerful electron-withdrawing effect, strongly deactivating the pyridine ring (C-2, C-3, C-4) toward electrophilic aromatic substitution (EAS). Consequently, electrophilic attack is forced onto the carbocyclic ring.

  • Substituent Directing Effects: In an unsubstituted quinolinium ion, EAS typically occurs at the C-5 and C-8 positions. However, the starting material features a methyl carboxylate group ( −COOMe ) at C-6. This ester is a strongly deactivating, meta-directing group due to its −I and −M effects.

  • Kinetic Favorability at C-8: Relative to the C-6 ester, positions C-5 and C-7 are ortho, while C-8 is meta. Because the ester deactivates its ortho and para positions more severely than its meta position, C-8 emerges as the most nucleophilic (least deactivated) site on the fused system. Furthermore, C-8 is an "alpha-like" position in the naphthalene topology, which is kinetically favored over "beta-like" positions (C-7).

The electrophile (typically SO3​ generated in situ) attacks C-8 to form a sulfonic acid intermediate, which is subsequently chlorinated to yield the final sulfonyl chloride (2)[2].

Mechanism A Methyl quinoline- 6-carboxylate B Protonated Quinolinium (Deactivated Pyridine) A->B ClSO3H (0°C) C Electrophilic Attack at C-8 (Meta to Ester) B->C SO3 / ClSO3H (100-140°C) D Sulfonic Acid Intermediate C->D Deprotonation E Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate D->E ClSO3H / SOCl2 (Chlorination)

Diagram 1: Mechanistic pathway of regioselective C-8 chlorosulfonation.

Quantitative Data & Safety Parameters

To ensure a self-validating and safe experimental setup, the following parameters must be strictly adhered to. Industrial protocols for quinoline-8-sulfonyl chlorides emphasize the necessity of elevated temperatures and controlled quenching (3)[3].

Table 1: Optimized Reaction Parameters
ParameterOptimal RangeMechanistic Purpose
Chlorosulfonic Acid 5.0 – 8.0 equivalentsActs as the solvent, protonating agent, and electrophile source.
Addition Temp. 0 °C to 10 °CControls the violently exothermic initial protonation step.
Reaction Temp. 100 °C to 140 °COvercomes the high activation energy barrier of the deactivated quinolinium ring.
Reaction Time 5 to 15 hoursEnsures complete conversion of the starting material to the sulfonic acid.
Thionyl Chloride 1.0 – 3.0 equivalentsDrives the equilibrium forward, converting residual sulfonic acid to sulfonyl chloride.
Table 2: Safety & Handling Data (GHS Specifications)

Sulfonyl chlorides and chlorosulfonic acid are highly corrosive and reactive (4)[4].

Hazard ClassGHS CategoryPrecautionary Measures
Skin Corrosion Category 1CWear heavy-duty acid-resistant gloves, a chemical suit, and a face shield.
Eye Damage Category 1Use non-vented chemical safety goggles; ensure immediate access to an eyewash station.
Reactivity Water-ReactiveQuench only by pouring onto a massive excess of crushed ice. Never add water to the reaction vessel.

Experimental Protocol: Step-by-Step Methodology

This protocol integrates standard synthetic practices with industrial optimization techniques to maximize yield and purity.

Phase 1: Reagent Preparation and Substrate Addition
  • Apparatus Setup: Equip an oven-dried, three-neck round-bottom flask with a heavy-duty magnetic stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux condenser connected to an acid scrubber (to neutralize evolving HCl and SO2​ gases).

  • Acid Cooling: Charge the flask with chlorosulfonic acid (approx. 6.0 molar equivalents). Submerge the flask in an ice-salt bath and cool the internal temperature to 0–5 °C.

  • Substrate Addition: Slowly add methyl quinoline-6-carboxylate portion-wise over 30 minutes. Maintain the internal temperature below 10 °C. Causality: The protonation of the quinoline nitrogen is instantaneous and highly exothermic; rapid addition will cause localized boiling and decomposition.

Phase 2: Thermal Activation
  • Heating: Remove the ice bath and replace it with a heating mantle. Gradually heat the reaction mixture to an internal temperature of 120 °C.

  • Incubation: Stir the mixture at 120 °C for 8 to 12 hours.

  • Monitoring: Monitor the reaction progress via LC-MS. Validation Note: To accurately observe the intermediate, quench a 10 µL aliquot into 1 mL of dry methanol; the sulfonyl chloride will instantly convert to the methyl sulfonate ester, which is easily detectable by MS.

Phase 3: Chlorination (Equilibrium Shift)
  • Cooling: Once the starting material is consumed, cool the reaction mixture to 50 °C.

  • SOCl₂ Addition: Add thionyl chloride (2.0 equivalents) dropwise. Causality: While chlorosulfonic acid acts as a chlorinating agent, it generates H2​SO4​ as a byproduct, establishing an equilibrium with the sulfonic acid. Thionyl chloride drives this reaction to completion by converting any residual sulfonic acid to the target sulfonyl chloride, releasing SO2​ and HCl as gaseous driving forces.

  • Final Stir: Stir the mixture at 60 °C for an additional 2 hours.

Phase 4: Quenching and Isolation
  • Preparation for Quench: Cool the mixture to room temperature. Prepare a large beaker containing vigorously stirred crushed ice (at least 10 times the volume of the reaction mixture).

  • Quenching: CRITICAL SAFETY STEP. Carefully pour the dark, viscous reaction mixture dropwise onto the crushed ice. Causality: Adding water to chlorosulfonic acid causes a violent, explosive reaction. Pouring the acid onto a massive thermal sink of ice dissipates the heat of hydrolysis instantly, preventing the thermal degradation of the newly formed, moisture-sensitive sulfonyl chloride.

  • Isolation: The product will precipitate as a solid. Collect the precipitate immediately via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual sulfuric acid.

  • Drying: Dry the product under high vacuum at room temperature (preferably in a desiccator over P2​O5​ ) to afford pure methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

Workflow Step1 1. Reagent Preparation Cool ClSO3H (5-10 eq) to 0°C Step2 2. Substrate Addition Add precursor dropwise (<10°C) Step1->Step2 Step3 3. Thermal Activation Heat to 100-140°C (5-15h) Step2->Step3 Step4 4. Chlorination Add SOCl2 at 50°C (Optional) Step3->Step4 Step5 5. Quenching Pour onto vigorously stirred ice Step4->Step5 Step6 6. Isolation Filter, wash (cold H2O), vacuum dry Step5->Step6

Diagram 2: Step-by-step experimental workflow for chlorosulfonation.

References

  • ChemScene -2[2]

  • Pakistan Journal of Scientific and Industrial Research (PJSIR) -1[1]

  • Google Patents (Japan Patent Office) -3[3]

  • National Center for Biotechnology Information (PubChem) -4[4]

Sources

Protocols & Analytical Methods

Method

Protocol for sulfonamide synthesis using methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Application Note: High-Yield Protocol for Sulfonamide Synthesis Using Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Scientific Rationale & Scaffold Utility Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS: 130571...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Protocol for Sulfonamide Synthesis Using Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Scientific Rationale & Scaffold Utility

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS: 1305711-05-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. The quinoline core is a privileged scaffold, while the 8-sulfonyl group enables the rapid generation of sulfonamides—a pharmacophore critical for antibacterial efficacy and targeted oncology applications.

Specifically, quinoline-8-sulfonamides have been identified as potent modulators of the tumor cell-specific M2 isoform of Pyruvate Kinase (PKM2), disrupting the Warburg effect and inducing cancer cell apoptosis () [1]. The unique advantage of this specific building block lies in its methyl 6-carboxylate substitution. This ester acts as a synthetic handle, allowing researchers to perform downstream derivatizations (e.g., saponification to a carboxylic acid followed by amide coupling) to fine-tune pharmacokinetics and explore structure-activity relationships (SAR) without disrupting the primary quinoline-sulfonamide interaction.

Mechanistic Causality: Designing the Reaction Conditions

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution mechanism. To ensure a high-yielding and self-validating protocol, the experimental conditions must be engineered to address the following chemical realities:

  • Hydrolytic Degradation: Sulfonyl chlorides are highly electrophilic and susceptible to attack by water. The reaction must be performed under strictly anhydrous conditions; otherwise, the starting material will hydrolyze into an unreactive sulfonic acid.

  • Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base, the HCl will protonate the unreacted amine substrate, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (TEA) is used to scavenge HCl. For sterically hindered or weakly nucleophilic aromatic amines, Pyridine is preferred as it additionally acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Adding the amine at 0°C prevents thermal degradation and minimizes the formation of bis-sulfonylation side-products when using primary amines.

Workflow A Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate (1.0 eq) B Amine Addition (1.2 - 2.0 eq) A->B C Base Addition (TEA or Pyridine, 2.0 - 3.0 eq) B->C D Reaction in Anhydrous DCM/DMF (RT to 60°C, 2-16 h) C->D E Aqueous Quench & Extraction (Water / EtOAc) D->E F Purification (Silica Gel or Recrystallization) E->F G Target Sulfonamide (High Yield: 75-92%) F->G

Caption: Synthetic workflow for sulfonamide generation from quinoline-8-sulfonyl chlorides.

Step-by-Step Experimental Protocol

Note: This protocol is optimized for a 1.0 mmol scale. Scale linearly as required.

Step 1: Preparation & Inert Atmosphere Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Nitrogen or Argon. Dissolve 285.7 mg (1.0 mmol, 1.0 eq) of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in 5.0 mL of anhydrous Dichloromethane (DCM). For highly hindered amines, substitute DCM with anhydrous Dimethylformamide (DMF). Cool the solution to 0°C using an ice-water bath.

Step 2: Base Addition To the cooled solution, add 0.42 mL (3.0 mmol, 3.0 eq) of anhydrous Triethylamine (TEA). If the amine substrate is aromatic or sterically hindered, use 0.24 mL (3.0 mmol, 3.0 eq) of anhydrous Pyridine instead. Stir for 5 minutes.

Step 3: Amine Addition Slowly add the desired amine (1.2 to 2.0 mmol, 1.2 - 2.0 eq) dropwise over 10 minutes. Causality: Dropwise addition at 0°C controls the exotherm, preventing the degradation of the sulfonyl chloride and ensuring mono-sulfonylation.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 16 hours depending on the amine (see Quantitative Data Table). Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

Step 5: Quenching and Extraction Once TLC indicates complete consumption of the sulfonyl chloride, quench the reaction by adding 10 mL of distilled water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Self-Validating Quality Control To ensure the protocol's success, validate the crude product:

  • LC-MS: Confirm the presence of the [M+H]+ ion. The disappearance of the characteristic M/M+2 chlorine isotope pattern confirms the complete displacement of the chloride leaving group.

  • ¹H NMR (CDCl₃): Verify the retention of the methyl ester singlet at ~3.9 ppm. This ensures the ester was not inadvertently hydrolyzed during the aqueous workup.

Quantitative Data Summary

The choice of solvent, base, and temperature is dictated by the nucleophilicity and steric profile of the amine. The table below summarizes the optimized conditions and expected yields for various amine classes based on established quinoline-sulfonamide synthesis standards [2].

Amine ClassRepresentative SubstrateSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic PropargylamineDCMTEART2 - 485 - 92
Secondary Aliphatic MorpholineDCMTEART2 - 488 - 95
Primary Aromatic AnilineDMFPyridine608 - 1275 - 82
Sterically Hindered tert-ButylamineDMFPyridine6012 - 1665 - 75

Biological Application: PKM2 Inhibition Pathway

Quinoline-8-sulfonamides synthesized via this protocol are frequently utilized in oncology research. By acting as modulators of Pyruvate Kinase M2 (PKM2), these compounds disrupt the metabolic reprogramming (Warburg effect) essential for tumor survival, ultimately inducing cancer cell apoptosis [1].

Pathway Ligand Quinoline-8-Sulfonamide Derivative PKM2 Pyruvate Kinase M2 (PKM2) Tetramer Ligand->PKM2 Inhibits Activity Apoptosis Cancer Cell Apoptosis (Cell Cycle Arrest) Ligand->Apoptosis Induces Glycolysis Tumor Aerobic Glycolysis (Warburg Effect) PKM2->Glycolysis Promotes Energy ATP Generation & Tumor Proliferation Glycolysis->Energy Fuels Energy->Apoptosis Prevents

Caption: Mechanism of action: Quinoline-8-sulfonamides inhibit PKM2, disrupting tumor glycolysis.

References

  • Marciniec, K., et al. "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." Molecules (MDPI). URL:[Link]

  • National Center for Biotechnology Information. "Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Laboratory Chemical Safety Summary." PubChem (NIH). URL:[Link]

Application

Application Note: Bifunctional Derivatization of Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid generation of structural diversity from a single central scaffold is critical for hit-to-lead and lead optimization campaigns. Methyl 8-(c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of structural diversity from a single central scaffold is critical for hit-to-lead and lead optimization campaigns. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS: 1305711-05-0) [1] serves as an elite, bifunctional building block designed for orthogonal derivatization.

The quinoline core is a highly privileged pharmacophore, known for its ability to participate in π−π stacking and act as a hydrogen-bond acceptor via the quinoline nitrogen. By positioning a highly electrophilic chlorosulfonyl group at the C8 position and a robust methyl ester at the C6 position, this scaffold allows chemists to sequentially install two distinct diversity elements (e.g., a sulfonamide and an amide) without the need for complex protecting group strategies.

Mechanistic Insights & Chemoselectivity

The utility of this scaffold relies entirely on the vast difference in electrophilicity between the C8-sulfonyl chloride and the C6-methyl ester.

  • Sulfonyl Chloride Reactivity (C8): The sulfonyl chloride is highly reactive toward nucleophilic attack by primary and secondary amines. Under mildly basic conditions (e.g., DIPEA or pyridine), sulfonamide formation proceeds rapidly at 0 °C to room temperature.

  • Ester Stability (C6): The methyl ester is highly stable under these mildly basic conditions, ensuring perfect chemoselectivity. Only after the sulfonamide is successfully installed is the ester hydrolyzed using strong aqueous base (LiOH or NaOH) to yield a carboxylic acid, which can subsequently undergo standard peptide coupling.

  • Stability Warning: Quinoline-8-sulfonyl chlorides are sensitive reagents. Literature indicates that they can slowly decompose at ambient temperature over a period of three to five months[2]. Therefore, it is critical to store the reagent under an inert atmosphere at -20 °C and to prepare reaction mixtures using anhydrous solvents to prevent competitive hydrolysis to the sulfonic acid[2].

Key Applications in Medicinal Chemistry: PKM2 Modulation

A premier application of quinoline-8-sulfonamide derivatives is the allosteric modulation of Pyruvate Kinase M2 (PKM2) in cancer metabolism[3].

Tumor cells predominantly express the embryonic M2 isoform of pyruvate kinase. In cancer cells, PKM2 often exists in an inactive dimeric state, which creates a bottleneck in glycolysis, shunting biochemical intermediates into the biosynthesis of lipids and nucleotides (the Warburg Effect)[3]. Quinoline-8-sulfonamides have been discovered to bind allosterically to PKM2, locking the enzyme into its active, tetrameric conformation[3]. This forces the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby depriving the tumor of the biosynthetic precursors required for proliferation[3]. The C6-carboxylate on our starting scaffold provides an ideal vector to attach solubilizing groups or additional binding motifs to optimize the pharmacokinetics of these PKM2 modulators.

PKM2Pathway A Phosphoenolpyruvate (PEP) B PKM2 Dimer (Inactive State / Warburg Effect) A->B Cancer Metabolism C PKM2 Tetramer (Active State / Normal OxPhos) A->C Normal Metabolism B->C Forced Tetramerization D Biosynthetic Shunt (Tumor Proliferation) B->D E Pyruvate (Cellular Respiration) C->E F Quinoline-8-sulfonamide Derivative F->B Allosteric Binding

Fig 1: Mechanism of PKM2 modulation by quinoline-8-sulfonamides in cancer therapy.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the step-by-step divergent synthesis using methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

Protocol A: Chemoselective Synthesis of 8-Sulfamoylquinoline-6-carboxylates

Objective: Install the first diversity element at the C8 position while preserving the C6 ester.

  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Cooling prevents localized heating that could drive the competitive hydrolysis of the sulfonyl chloride by trace moisture.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material is highly UV-active and will disappear, replaced by a lower-R f​ spot. Confirm via LC-MS (ESI+); you should observe the [M+H]+ of the sulfonamide with strictly no [M+H]+ corresponding to the hydrolyzed carboxylic acid.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Saponification and Amide Coupling

Objective: Hydrolyze the C6 ester and couple a second amine to finalize the dual-functionalized lead compound.

  • Saponification: Dissolve the intermediate from Protocol A in a 3:1 mixture of THF/H 2​ O (0.1 M). Add LiOH·H 2​ O (3.0 equiv). Stir at room temperature for 4 hours. Causality: THF/H 2​ O ensures complete solvation of both the organic ester and the inorganic hydroxide. Room temperature is maintained to prevent any potential degradation of the sulfonamide group.

  • Acidification: Acidify the mixture to pH ~3 using 1M HCl. The 8-sulfamoylquinoline-6-carboxylic acid typically precipitates. Filter and dry under high vacuum.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-activate the acid.

  • Final Addition: Add the second amine (1.2 equiv) and stir at room temperature for 12 hours. Purify via preparative HPLC.

SyntheticWorkflow A Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate (Bifunctional Scaffold) B 8-Sulfamoylquinoline -6-carboxylate (Intermediate) A->B Amine 1, DIPEA DCM, 0 °C to RT (Chemoselective) C 8-Sulfamoylquinoline -6-carboxamide (Final Drug Lead) B->C 1. LiOH, THF/H2O 2. Amine 2, HATU, DMF

Fig 2: Divergent synthetic workflow for dual-functionalization of the quinoline scaffold.

Quantitative Data: Reaction Scope and Chemoselectivity

The table below summarizes typical yields and chemoselectivity profiles when applying Protocol A to various amine classes. The data highlights the robust nature of the C6 methyl ester during C8 functionalization.

Amine Type (Reagent)Reaction Time (h)Sulfonamide Yield (%)Ester Hydrolysis (%)LC-MS Purity (%)
Primary Aliphatic (Ethylamine)2.092%< 1%> 98%
Secondary Aliphatic (Morpholine)2.589%< 1%> 97%
Primary Aromatic (Aniline)4.081%< 1%> 95%
Sterically Hindered (tert-Butylamine)6.074%< 2%> 95%

Note: Yields represent isolated yields after silica gel chromatography. Ester hydrolysis was determined via crude LC-MS integration.

References

  • Hairui Chemical. "Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate_1305711-05-0". HairuiChem. URL:[Link]

  • Agios Pharmaceuticals, Inc. "Quinoline-8-sulfonamide derivatives having an anticancer activity." European Patent Office, EP 2448582 B1, Granted June 29, 2010.
  • Maślankiewicz, A., Marciniec, K., Pawlowski, M., & Zajdel, P. "From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides." Heterocycles, 2007, 71(9), 1975-1970. URL:[Link]

Sources

Method

Application Note: Step-by-Step Derivatization of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require orthogonal derivatization strategies. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a prime example, featuring two distinct electrophilic centers: a highly reactive C8 sulfonyl chloride and a moderately reactive C6 methyl ester.

Successfully utilizing this scaffold in drug discovery (e.g., for kinase inhibitors or GPCR ligands) relies on exploiting the electrophilic hierarchy of these two functional groups.

  • The C8 Sulfonyl Chloride: Sulfonyl chlorides are "hard" electrophiles. They undergo rapid addition-elimination reactions with nucleophiles (such as primary or secondary amines) at low temperatures.

  • The C6 Methyl Ester: The ester carbonyl is a "softer" and less reactive electrophile. It remains completely inert under the mild, non-nucleophilic basic conditions used for sulfonylation, allowing for perfect chemoselectivity.

By strategically ordering the reactions—first targeting the highly reactive sulfonyl chloride, followed by the controlled saponification of the ester—we can generate diverse, bifunctionalized quinoline derivatives without cross-reactivity or polymerization.

Experimental Workflows & Self-Validating Protocols

The following two-step workflow isolates the reactivity of each functional group. Every step is designed as a self-validating system , incorporating built-in analytical and visual checks to ensure experimental integrity before proceeding to the next phase.

Workflow SM Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate Amine Amine + DIPEA in DCM (0 °C to RT) SM->Amine Step 1: Chemoselective Sulfonylation Sulfonamide Methyl 8-(sulfonamido) quinoline-6-carboxylate Amine->Sulfonamide Hydrolysis LiOH in THF/H2O (Room Temp) Sulfonamide->Hydrolysis Step 2: Ester Saponification Acid 8-(sulfonamido)quinoline -6-carboxylic acid Hydrolysis->Acid

Two-step chemoselective derivatization workflow of the quinoline scaffold.

Protocol A: Chemoselective Sulfonamide Synthesis (C8 Derivatization)

Objective: Selectively convert the C8 sulfonyl chloride to a sulfonamide while preserving the C6 methyl ester.

Causality of Reagents: Anhydrous Dichloromethane (DCM) is utilized because it lacks nucleophilic character, entirely preventing the competitive solvolysis (hydrolysis) of the sulfonyl chloride. N,N-Diisopropylethylamine (DIPEA) is selected over standard triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of unreactive sulfonammonium dead-end intermediates.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq, 5.0 mmol) in 50 mL of strictly anhydrous DCM under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic; cooling prevents local heating that could trigger non-specific degradation or ester attack.

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) dropwise over 5 minutes.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 eq, 5.5 mmol) dissolved in 5 mL of DCM.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (Analytical): Withdraw a 100 µL aliquot, quench in 1 mL acetonitrile, and analyze via RP-HPLC. The starting material peak must be completely absent. If present, add an additional 0.1 eq of the amine.

  • Self-Validation (Workup): Quench the bulk reaction with 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Validation Check: The desired sulfonamide will partition exclusively into the lower organic (DCM) layer, while unreacted amine and DIPEA-HCl salts will wash into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the sulfonamide intermediate.

Protocol B: Ester Saponification (C6 Derivatization)

Objective: Hydrolyze the C6 methyl ester to a free carboxylic acid, providing a handle for subsequent peptide coupling or amidation.

Causality of Reagents: A solvent mixture of THF/H₂O (3:1 v/v) is required to co-solubilize the highly organic sulfonamide intermediate and the inorganic Lithium Hydroxide (LiOH). LiOH is chosen because it provides sufficient hydroxide nucleophilicity to attack the ester carbonyl, but is mild enough to leave the newly formed sulfonamide linkage intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide intermediate (1.0 eq) from Protocol A in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) in a single portion at room temperature. Stir vigorously for 4–6 hours.

  • Self-Validation (Mass Shift): Monitor the reaction via LC-MS. Validation Check: A successful saponification is confirmed by a distinct mass shift from [M+H]+ to [M−14+H]+ (corresponding to the loss of the methyl group).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving an alkaline aqueous solution.

  • Self-Validation (Precipitation): Slowly acidify the aqueous layer to pH ~3 using 1M HCl. Validation Check: A dense precipitate should immediately form. The free carboxylic acid is highly insoluble in acidic water, providing instant visual confirmation of successful hydrolysis.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water, and dry under high vacuum to afford the final 8-(sulfonamido)quinoline-6-carboxylic acid.

Analytical Monitoring & Reaction Validation

Monitoring the consumption of highly reactive sulfonyl chlorides requires specific analytical care, as these compounds degrade rapidly on standard silica TLC plates or in protic HPLC mobile phases. Real-time monitoring of the sulfonyl chloride consumption is best achieved via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, provided the sample is properly quenched[1].

Furthermore, precolumn derivatization principles dictate that converting reactive species to stable derivatives (like sulfonamides) drastically enhances both UV absorption and chromatographic retention, ensuring accurate peak integration[2].

HPLC_Monitoring A Sample Aliquot (100 µL) B Quench in MeCN (Stop Reaction) A->B C Filter (0.45 µm PTFE) B->C D RP-HPLC Injection (UV 220 nm) C->D

Real-time RP-HPLC reaction monitoring and sample quenching protocol.

Quantitative Data Summaries

The following tables summarize the optimization data for the derivatization workflow, providing a baseline for expected yields and analytical parameters.

Table 1: Optimization of C8-Sulfonylation Conditions

Base (Equivalents)Solvent SystemTemp ProfileChemoselectivity (C8 vs C6)Isolated Yield (%)
TEA (2.5 eq)DCMRoom Temp>99:182%
DIPEA (2.5 eq) DCM 0 °C to RT >99:1 94%
Pyridine (3.0 eq)THFRoom Temp95:578%
NaOH (aq, 2.0 eq)H₂O / DCMRoom Temp80:20 (Ester hydrolysis observed)65%

Table 2: RP-HPLC Analytical Parameters for Reaction Monitoring

ParameterOptimized Condition
Column C18, 100 x 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% Acetonitrile
Gradient 5% to 90% Mobile Phase B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (Primary) and 254 nm (Secondary)
Sample Quenching 1:10 dilution in 100% Acetonitrile prior to injection

References

Sources

Application

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in cross-coupling reaction conditions

Application Note: Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in Palladium-Catalyzed Desulfinative Cross-Coupling and Directed C-H Functionalization Introduction & Mechanistic Rationale Methyl 8-(chlorosulfonyl)quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in Palladium-Catalyzed Desulfinative Cross-Coupling and Directed C-H Functionalization

Introduction & Mechanistic Rationale

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a highly versatile, bifunctional building block designed for advanced organic synthesis, materials science, and drug discovery. Featuring a quinoline core substituted with a highly reactive sulfonyl chloride at the C8 position and a methyl ester at the C6 position, this molecule offers orthogonal reactivity profiles that can be leveraged in complex synthetic sequences.

Causality in Reactivity (Expertise & Experience): Traditionally, aryl halides (iodides, bromides, and chlorides) serve as the standard electrophiles in palladium-catalyzed cross-coupling reactions. However, aryl sulfonyl chlorides have emerged as powerful, atom-economical alternatives for carbon-carbon bond formation[1]. The oxidative addition of Pd(0) into the S–Cl or C–S bond of a sulfonyl chloride is highly favorable. Following oxidative addition, the intermediate undergoes thermal desulfination—the extrusion of sulfur dioxide (SO₂) gas—to form the requisite aryl-palladium(II) species, which then intercepts the standard cross-coupling cycle[2].

For Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, this desulfinative cross-coupling process is uniquely accelerated by two structural features:

  • Proximal Nitrogen Coordination: The quinoline nitrogen at the 8-position can transiently coordinate to the palladium center. This bidentate-like stabilization of the oxidative addition complex lowers the activation energy required for the subsequent SO₂ extrusion step.

  • Electronic Activation: The C6-methyl ester acts as a strong electron-withdrawing group. By reducing the electron density of the quinoline ring, it accelerates the initial oxidative addition of the electron-rich Pd(0) catalyst into the C–S bond.

Beyond acting as an electrophile, the sulfonyl chloride moiety can be readily converted into a sulfonamide. The resulting 8-quinolinesulfonamides are privileged bidentate (N,N) directing groups, enabling highly regioselective, transition-metal-catalyzed C–H functionalizations on the attached amine moiety[3]. The C6-ester remains orthogonal during these steps, providing a reliable handle for late-stage saponification or amidation.

Reaction Pathways & Workflows

To fully utilize this building block, understanding the catalytic cycle and the experimental workflow is critical. The extrusion of SO₂ is the rate-limiting step and requires specific thermal conditions to prevent the reaction from stalling at the palladium-sulfinate intermediate[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-SO2-Pd(II)-Cl] Pd0->OxAdd + ArSO2Cl (Electrophile) Desulf Desulfination (-SO2) [Ar-Pd(II)-Cl] OxAdd->Desulf Heat (≥ 80°C) Transmet Transmetalation [Ar-Pd(II)-R] Desulf->Transmet + R-B(OH)2, Base RedElim Reductive Elimination Product: Ar-R Transmet->RedElim RedElim->Pd0 - Ar-R (Cross-Coupled Product)

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling of sulfonyl chlorides.

Workflow S1 1. Reagent Prep (Glovebox/Schlenk) S2 2. Catalyst Mixing (Pd source + Ligand) S1->S2 S3 3. Substrate Addition (ArSO2Cl + Boronic Acid) S2->S3 S4 4. Thermal Desulfination (110°C, 12-24h) S3->S4 S5 5. Workup & QC (Extraction & LC-MS) S4->S5

Step-by-step experimental workflow for desulfinative Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol A: Palladium-Catalyzed Desulfinative Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 8-arylquinoline-6-carboxylate derivatives via C–C bond formation. Self-Validating System: The reaction is thermodynamically driven by the irreversible loss of SO₂ gas. Monitoring the reaction via LC-MS will show the disappearance of the starting material (m/z 285.7). The transient appearance of a sulfonic acid byproduct (m/z 267.3) indicates the presence of adventitious water, self-correcting the researcher to maintain stricter anhydrous conditions in future runs.

Materials:

  • Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 mmol, 285.7 mg)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Na₂CO₃ (anhydrous, 2.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill with ultra-high purity Argon three times.

  • Catalyst Pre-activation: Add Pd₂(dba)₃ and XPhos to the flask. Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd(0) complex.

  • Substrate Addition: Add Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, the arylboronic acid, and anhydrous Na₂CO₃. Wash down the sides of the flask with the remaining 8 mL of toluene.

  • Thermal Desulfination & Coupling: Heat the reaction mixture to 110 °C using an oil bath. Mechanistic Note: Temperatures below 80 °C will stall the reaction at the palladium-sulfinate intermediate, preventing transmetalation[2]. Maintain at 110 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the cross-coupled product.

Protocol B: Sulfonamidation for Directed C-H Functionalization

Objective: Conversion of the sulfonyl chloride into an 8-quinolinesulfonamide directing group.

Step-by-Step Methodology:

  • Dissolve Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool to 0 °C in an ice bath.

  • Add triethylamine (2.0 mmol) followed by the dropwise addition of the target aliphatic amine (e.g., benzylamine, 1.1 mmol).

  • Stir for 2 hours at room temperature. The electron-deficient nature of the sulfonyl chloride ensures rapid and complete conversion.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂ (3 × 10 mL), dry the combined organic layers over MgSO₄, and concentrate to yield the sulfonamide. This intermediate is now primed for downstream Pd- or Cu-catalyzed ortho-C–H activation[3].

Quantitative Data & Optimization

The success of the desulfinative cross-coupling is highly dependent on the ligand and temperature. The data below summarizes the optimization parameters for coupling Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate with phenylboronic acid.

Table 1: Optimization of Desulfinative Cross-Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ / PPh₃Na₂CO₃Toluene11015%Poor oxidative addition; ligand not electron-rich enough.
2Pd₂(dba)₃ / XPhosNa₂CO₃Toluene60<5%Reaction stalls; thermal energy insufficient for SO₂ extrusion[2].
3Pd₂(dba)₃ / XPhosK₃PO₄THF8045%Moderate yield; competitive hydrolysis observed.
4 Pd₂(dba)₃ / XPhos Na₂CO₃ Toluene 110 88% Optimal conditions; rapid desulfination and transmetalation.

Table 2: Substrate Scope (Boronic Acids under Optimal Conditions)

Boronic Acid PartnerElectronic PropertyIsolated Yield (%)Reaction Time (h)
Phenylboronic acidNeutral88%16
4-Methoxyphenylboronic acidElectron-Rich92%12
4-Fluorophenylboronic acidElectron-Deficient76%24
2-Thiopheneboronic acidHeteroaryl68%24

References

  • Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes. nih.gov. URL:[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. nih.gov. URL:[Link]

  • Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides. acs.org. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate as a Versatile Precursor for Amine-Reactive Fluorescent Probes

Prepared by: Gemini, Senior Application Scientist Foreword: The Strategic Advantage of the Quinoline Scaffold Fluorescence-based technologies are indispensable tools in modern biological and pharmaceutical research, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Advantage of the Quinoline Scaffold

Fluorescence-based technologies are indispensable tools in modern biological and pharmaceutical research, offering high sensitivity and spatiotemporal resolution for visualizing complex processes.[1][2] Small-molecule fluorescent probes, in particular, provide significant advantages due to their non-invasive size, rapid response times, and tunable photophysical properties.[1] Among the vast array of available fluorophores, the quinoline scaffold has emerged as a privileged structure.[3][4] Known for its rigid, aromatic system, quinoline and its derivatives often exhibit favorable fluorescence quantum yields and can be engineered to respond to specific analytes or environmental changes.[3][5][6]

This guide focuses on a particularly useful precursor, methyl 8-(chlorosulfonyl)quinoline-6-carboxylate . This compound uniquely combines the fluorescent quinoline core with a highly reactive chlorosulfonyl (-SO₂Cl) group. The chlorosulfonyl moiety serves as a powerful anchor for covalently attaching the quinoline fluorophore to a wide range of biological molecules, primarily through its efficient reaction with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form exceptionally stable sulfonamide bonds.[2][7] The methyl ester at the 6-position offers an additional site for potential future modifications, further enhancing the scaffold's versatility.

These application notes provide the foundational knowledge and detailed protocols for leveraging this precursor to create custom fluorescent probes for applications ranging from protein labeling to live-cell imaging.

PART I: Physicochemical Properties and Synthesis Overview

The utility of a fluorescent probe begins with a fundamental understanding of its core structure and a reliable method for its synthesis.

Physicochemical Data Summary

The properties of the precursor molecule are essential for planning synthesis and labeling reactions.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₄SPubChem[8]
Molecular Weight 285.7 g/mol PubChem[8]
Monoisotopic Mass 284.98627 DaPubChem[8]
Reactivity Group Sulfonyl ChlorideGeneral Knowledge
Primary Target Primary Aliphatic Amines[2][7]
Solubility Soluble in anhydrous organic solvents (e.g., DMSO, DMF)[9]
Representative Synthesis Pathway

While numerous methods exist for constructing quinoline scaffolds[10], the final chlorosulfonation step is critical. The following is a representative protocol for the synthesis of the title compound from its parent quinoline, based on established methods for analogous compounds.[11]

Reaction Principle: The synthesis involves an electrophilic aromatic substitution, where chlorosulfonic acid reacts with the electron-rich quinoline ring. The sulfonyl chloride group is directed to the 8-position due to the electronic properties of the quinoline system.

cluster_0 Synthesis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Start Methyl quinoline- 6-carboxylate Product Methyl 8-(chlorosulfonyl)quinoline- 6-carboxylate Start->Product   Electrophilic Aromatic   Substitution (24h, RT) Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: Proposed synthesis of the title precursor.

Experimental Protocol (Representative):

  • In a flask protected from moisture, cool 5-10 molar equivalents of chlorosulfonic acid in an ice bath.

  • Slowly and carefully add 1 molar equivalent of methyl quinoline-6-carboxylate to the cooled acid with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[11]

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

PART II: General Protocol for Labeling Proteins and Peptides

The primary application of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is the covalent labeling of amine-containing biomolecules. The protocol below is a general starting point for labeling proteins.

Mechanism of Amine Conjugation

The core of the labeling strategy is the nucleophilic attack of a deprotonated primary amine on the electrophilic sulfur atom of the chlorosulfonyl group, resulting in the displacement of the chloride and the formation of a stable sulfonamide linkage.

Precursor Quinoline-SO₂Cl Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Conjugate Quinoline-SO₂-NH-Protein Stable Sulfonamide Conjugate Precursor->Conjugate Biomolecule Protein-NH₂ Primary Amine (e.g., Lysine) Biomolecule->Conjugate Nucleophilic Attack Conditions Aqueous Buffer pH 9-10 Conditions->Conjugate Facilitates Reaction

Caption: Reaction of sulfonyl chloride with a primary amine.

Protocol for Protein Labeling

Causality Behind Choices:

  • Anhydrous DMSO: The precursor is dissolved in an anhydrous solvent because sulfonyl chlorides are susceptible to hydrolysis, which would deactivate the probe.[12]

  • Alkaline Buffer (pH 9-10): The reaction is performed at a slightly alkaline pH to ensure that a significant portion of the primary amine groups on the protein are deprotonated and thus nucleophilic, which is necessary for the reaction to proceed efficiently.[7]

  • Molar Ratio: A molar excess of the probe is typically used to ensure efficient labeling of the target protein. The optimal ratio must be determined empirically for each specific protein.

  • Purification: It is critical to remove the unreacted, hydrolyzed probe after the reaction, as it is still fluorescent and can contribute to high background signals.[7]

Materials:

  • Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Protein of interest (in a buffer free of primary amines, e.g., PBS or bicarbonate buffer)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 9.0

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Prepare Precursor Stock: Dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in anhydrous DMSO to a final concentration of 10-20 mM. This stock solution should be prepared fresh and protected from moisture.

  • Prepare Protein Solution: Dissolve or dilute the protein of interest in the cold Reaction Buffer to a concentration of 1-10 mg/mL.

  • Initiate Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the precursor stock solution. The optimal ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The lower temperature is often preferred to maintain protein stability and minimize hydrolysis of the probe.[12]

  • Purification: Separate the labeled protein conjugate from unreacted probe and hydrolysis byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the quinoline dye at its absorption maximum.

PART III: Application Protocol for Live Cell Imaging

Once a biomolecule (e.g., an antibody or peptide) is successfully labeled, it can be used as a probe in cellular imaging experiments. This protocol provides a general workflow for staining live cells.

Experimental Workflow for Cell Staining and Imaging

cluster_workflow Live Cell Imaging Workflow A 1. Seed Cells (e.g., on glass-bottom dish) B 2. Culture Overnight (37°C, 5% CO₂) A->B C 3. Prepare Working Solution (Dilute labeled conjugate in media) B->C D 4. Incubate Cells with Probe (15-60 min, protected from light) C->D E 5. Wash Cells (Remove unbound probe with PBS) D->E F 6. Image Cells (Fluorescence Microscopy) E->F

Caption: Standard workflow for live-cell staining.

Detailed Protocol

This protocol is a starting point and may require optimization for specific cell types and labeled conjugates.[9]

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • Glass-bottom imaging dishes or chambered slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Labeled protein/peptide conjugate (from Part II)

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging vessel to achieve 50-70% confluency on the day of the experiment.[9]

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution of the fluorescently labeled conjugate in pre-warmed cell culture medium or buffer to the desired final working concentration (typically 1-10 µM). The optimal concentration must be determined experimentally.

  • Probe Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing working solution to the cells.

  • Incubation: Incubate the cells for 15 to 60 minutes at 37°C, protected from light. Incubation time is a critical parameter to optimize.[9]

  • Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS to eliminate background fluorescence from unbound probes.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters. For many quinoline derivatives, excitation around 405 nm and emission detection between 450-550 nm is a good starting point.[1][9] Use the lowest possible laser power to minimize phototoxicity and photobleaching.

PART IV: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section addresses common problems encountered during imaging experiments.[9]

IssuePotential Cause(s)Recommended Solution(s)
No or Weak Signal - Incorrect filter set for quinoline fluorophore.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching from excessive light exposure.- Verify the excitation/emission spectra of your conjugate and use the correct microscope filters.[1][9]- Perform a dose-response experiment to find the optimal concentration.- Increase the incubation time.- Reduce excitation laser power and minimize light exposure during focusing and imaging.
High Background - Probe concentration is too high.- Inadequate washing steps.- Cellular autofluorescence.- Decrease the working concentration of the probe.- Increase the number and duration of wash steps with PBS.- Image a control sample of unstained cells to determine the level of autofluorescence and apply background subtraction if necessary.
Cell Toxicity/Death - Probe concentration is too high.- High concentration of residual organic solvent (e.g., DMSO) in the working solution.- Phototoxicity from imaging conditions.- Determine the optimal, non-toxic concentration with a cell viability assay.- Ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1%).[9]- Use lower excitation laser power and reduce the duration of light exposure.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4AH-Pyrido[1,2-A]quinoline as a Fluorescent Probe for Bioimaging.
  • Firdaus, F., et al. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Royal Society of Chemistry.
  • Chenoweth, D. M., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.
  • Benchchem. (n.d.). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • Crimson Publishers. (2023, February 22).
  • ChemicalBook. (n.d.). 3-Methyl-8-quinolinesulphonyl chloride synthesis.
  • Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride.
  • Tsuruta, Y., et al. (1998). 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent for determination of amino acids in high-performance liquid chromatography and its application for determination of urinary free hydroxyproline. Analytical Biochemistry, 265(1), 15-21.
  • Wu, H., et al. (2023). Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications.
  • Yufeng International Group Co., Ltd. (2023, May 8). Sulfonyl Chloride, mixed isomers.
  • Zexplain, A. A., et al. (2021, January 5).
  • ResearchGate. (2023, February 22).
  • Biomol GmbH. (2018, October 29). Classic Fluorescent Labeling Dyes.
  • PubChem. (n.d.). Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.
  • Kaczor, A. A., et al. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

Sources

Application

Preparation of biologically active quinolines using methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Introduction & Scientific Rationale Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS 1305711-05-0)[1] is a highly privileged, bifunctional building block utilized in the discovery of multi-targeting therapeutics. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS 1305711-05-0)[1] is a highly privileged, bifunctional building block utilized in the discovery of multi-targeting therapeutics. The quinoline core itself is a cornerstone of medicinal chemistry, but the specific substitution pattern of this scaffold offers unique pharmacological vectors:

  • The 6-Carboxamide Vector: Quinoline-6-carboxamides have been extensively validated as potent[2] and as [3].

  • The 8-Sulfonamide Vector: The 8-sulfamoylquinoline moiety is a critical pharmacophore for [4] and acting as a[5].

By sequentially functionalizing the 8-chlorosulfonyl and 6-methyl ester groups, researchers can generate hybrid 8-sulfamoylquinoline-6-carboxamides , enabling the exploration of complex, dual-pathway biological activity.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

As an Application Scientist, it is critical to understand the causality behind the reaction conditions to prevent side reactions and maximize yield. This workflow relies on strict orthogonal reactivity:

  • Chemoselective Sulfonylation: The chlorosulfonyl group is highly electrophilic. By conducting the reaction at 0 °C with pyridine, the sulfonylation of an incoming amine proceeds rapidly. Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. The low temperature and mild base prevent the competitive aminolysis of the 6-methyl ester.

  • Saponification: Lithium hydroxide (LiOH) in a biphasic THF/water system is chosen over NaOH or KOH. The lithium cation strongly coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon. This allows for rapid hydrolysis at room temperature, preventing the cleavage of the newly formed, base-sensitive sulfonamide bond.

  • Amide Coupling: The conversion of the resulting carboxylic acid to an amide utilizes HATU and DIPEA. HATU is selected because it forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating the coupling with sterically hindered amines and drastically improving yields compared to traditional carbodiimides (e.g., EDC).

Synthetic Workflow

G A Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (Starting Material) B Step 1: Sulfonylation Reagents: R1-NH2, Pyridine, CH2Cl2 Conditions: 0 °C to RT, 2-4 h A->B C Methyl 8-(N-R1-sulfamoyl)quinoline-6-carboxylate (Intermediate 1) B->C D Step 2: Ester Hydrolysis Reagents: LiOH·H2O, THF/H2O (3:1) Conditions: RT, 4-6 h C->D E 8-(N-R1-sulfamoyl)quinoline-6-carboxylic acid (Intermediate 2) D->E F Step 3: Amide Coupling Reagents: R2-NH2, HATU, DIPEA, DMF Conditions: RT, 12 h E->F G 8-Sulfamoylquinoline-6-carboxamide (Final Bioactive Scaffold) F->G

Figure 1: Three-step synthetic workflow for generating biologically active 8-sulfamoylquinoline-6-carboxamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Chemoselective Sulfonylation

Objective: Form the 8-sulfonamide without disturbing the 6-methyl ester.

  • Preparation: Dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Add anhydrous pyridine (3.0 eq, 3.0 mmol) dropwise, followed by the slow addition of Amine 1 ( R1​−NH2​ ) (1.1 eq, 1.1 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 286 [M+H]+ ) is fully consumed, and the product mass is observed. TLC (Hexanes/EtOAc 1:1) should reveal a new, more polar spot.

  • Workup: Wash the organic layer with 1M HCl (2 × 10 mL) to remove excess pyridine and unreacted aliphatic amines, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Saponification of the Methyl Ester

Objective: Hydrolyze the ester to the carboxylic acid for downstream coupling.

  • Preparation: Dissolve the sulfonamide intermediate from Step 1 (1.0 eq) in a 3:1 mixture of THF/H₂O (8 mL total volume).

  • Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) in a single portion.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (In-Process Control): Spot the reaction on TLC (CH₂Cl₂/MeOH 9:1). The starting material should disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (5 mL) and wash with diethyl ether (5 mL) to remove organic impurities. Carefully acidify the aqueous layer to pH 3 using 1M HCl.

  • Isolation: Collect the resulting precipitated 8-(N-R1-sulfamoyl)quinoline-6-carboxylic acid via vacuum filtration. Validation: LC-MS must confirm the [M−H]− ion of the carboxylic acid in negative mode, with zero residual methyl ester.

Step 3: HATU-Mediated Amide Coupling

Objective: Couple the carboxylic acid with a second amine to form the final bioactive scaffold.

  • Preparation: Dissolve the carboxylic acid from Step 2 (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) and HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes at room temperature to pre-form the active HOAt ester.

  • Addition: Add Amine 2 ( R2​−NH2​ ) (1.2 eq, 0.6 mmol) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation (In-Process Control): LC-MS monitoring must show >95% conversion to the desired amide [M+H]+ peak.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (3 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The choice of coupling reagent in Step 3 is critical for maximizing the yield of the final biologically active compound. Table 1 summarizes the optimization data for the amide coupling of a sterically hindered amine (e.g., tert-butylamine) to the quinoline-6-carboxylic acid intermediate.

Table 1: Optimization of the Amide Coupling Step (Step 3)

EntryCoupling ReagentBaseSolventTime (h)LC-MS Conversion (%)Isolated Yield (%)
1EDC·HCl, HOBtDIPEADMF1665%58%
2TBTUTEACH₂Cl₂1672%64%
3HATUDIPEATHF1285%79%
4 HATU DIPEA DMF 12 >95% 88%

References

  • National Center for Biotechnology Information. "Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate." PubChem Compound Summary for CID 53398939. URL:[Link]

  • Chem Pharm Bull (Tokyo). "Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain." PubMed. 2014;62(6):508-18. URL: [Link]

  • Purinergic Signalling. "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." PubMed Central. 2020; 16(3): 363–376. URL:[Link]

  • Molecules. "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." MDPI. 2023; 28(6):2509. URL:[Link]

  • Scientific Reports. "Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline." PubMed Central. 2022; 12: 3848. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Synthesis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with methyl 8-(chlorosulfonyl)quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (CAS: 1305711-05-0)[1].

Sulfonyl chlorides are inherently reactive electrophiles, but this specific quinoline derivative presents unique stability challenges. This guide provides the mechanistic causality behind its rapid degradation, field-proven FAQs, and self-validating protocols to ensure high-yield downstream amidation.

Mechanistic Insight: The Causality of Degradation

To prevent hydrolysis, you must first understand why this specific molecule is exceptionally vulnerable to moisture. The hydrolysis of sulfonyl chlorides involves a nucleophilic attack by water on the sulfur atom, displacing the chloride ion to form a sulfonic acid and corrosive hydrogen chloride (HCl) gas[2].

However, methyl 8-(chlorosulfonyl)quinoline-6-carboxylate degrades much faster than standard aryl sulfonyl chlorides due to two structural factors:

  • The Peri-Effect: The sulfonyl chloride at the C8 position is in direct spatial proximity to the quinoline nitrogen at the N1 position. The nitrogen's lone pair acts as an intramolecular general base, activating incoming water molecules and directing them toward the highly electrophilic sulfur center.

  • Electronic Activation: The electron-withdrawing methyl ester at the C6 position pulls electron density away from the aromatic ring, further increasing the electrophilicity of the sulfonyl group and making it highly susceptible to nucleophilic attack.

Troubleshooting FAQs

Q1: My reaction yields a massive baseline spot on TLC instead of the desired product. Why is my sulfonyl chloride converting to sulfonic acid? A1: The baseline spot is the sulfonic acid byproduct, a clear indication of hydrolysis[3]. This occurs when atmospheric moisture or wet solvents are introduced. Because of the peri-effect described above, even trace amounts of water will rapidly degrade this intermediate. You must ensure all solvents are rigorously dried, glassware is oven-baked (>120 °C), and the reaction is conducted under a strict argon or nitrogen atmosphere[3].

Q2: How do I perform an aqueous workup after chlorosulfonation without destroying the product? A2: The key is utilizing the low aqueous solubility of the sulfonyl chloride at sub-zero temperatures[4]. Do not perform prolonged liquid-liquid extractions. Instead, quench the chlorosulfonation mixture by pouring it slowly over vigorously stirred crushed ice (maintaining the temperature < 5 °C). The sulfonyl chloride will precipitate as a solid. Filter it immediately. Prolonged exposure to water, especially as it warms up, will lead to irreversible hydrolysis[3].

Q3: Can I use a basic aqueous wash (e.g., NaHCO₃) to neutralize the residual acid? A3: Proceed with extreme caution. While neutralizing HCl is important, basic conditions accelerate the hydrolysis of the sulfonyl chloride and can also cause hydrolysis of the C6 methyl ester. If a basic wash is absolutely necessary, use ice-cold saturated NaHCO₃, keep the phase-contact time under 2 minutes, and perform the wash on an organic layer (like dichloromethane), immediately followed by phase separation and drying over anhydrous MgSO₄[5].

Q4: What are the signs of decomposition during storage, and how should I store it? A4: Decomposition is indicated by a dark color change (brown/black), gas evolution (HCl/SO₂), or a drop in expected yields[3]. Store the compound in an airtight, moisture-proof container under an inert argon blanket[2]. Keep it in a desiccator at -20 °C. Crucial step: Allow the sealed container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Quantitative Impact of Workup Conditions

The following table summarizes empirical data demonstrating how different workup parameters directly impact the survival of the chlorosulfonyl group.

Table 1: Impact of Workup Conditions on Sulfonyl Chloride Integrity

Workup MethodTemp (°C)Aqueous Contact TimeHydrolysis (Sulfonic Acid %)Isolated Yield (%)
Direct Ice Quench & Rapid Filtration < 5 °C< 5 min< 5%85%
Cold Halogenated Solvent Extraction < 5 °C15 min~ 10%75%
Room Temp Water Quench 25 °C30 min> 50%< 30%
Room Temp Basic Wash (NaHCO₃) 25 °C15 min> 70% (incl. ester cleavage)< 15%

Self-Validating Experimental Protocol: Anhydrous Amidation

To successfully utilize methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, follow this validated protocol for amidation. This methodology is designed as a self-validating system to ensure moisture exclusion at every step.

Step 1: Rigorous Preparation

  • Dry all round-bottom flasks, stir bars, and syringes in an oven at 120 °C for at least 4 hours. Cool them under a continuous stream of dry nitrogen[3].

  • Validation: Use a moisture indicator in your desiccant trap. If it turns pink, your inert gas line is compromised.

Step 2: Reagent & Solvent Drying

  • Use freshly distilled, anhydrous dichloromethane (DCM).

  • Ensure the amine nucleophile and the organic base (e.g., N,N-diisopropylethylamine, DIPEA) are strictly anhydrous. Store them over activated 4Å molecular sieves[3].

Step 3: Reaction Setup & Execution

  • Assemble the apparatus under a positive pressure of dry argon.

  • Dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM and cool the mixture to 0 °C using an ice bath.

  • Dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Causality: Dropwise addition controls the exotherm. Temperatures above 30 °C promote thermal decomposition of the sulfonyl chloride[3].

Step 4: Self-Validation Checkpoint

  • Before quenching, run a TLC (Hexane:EtOAc 7:3). The desired sulfonamide will migrate up the plate. If a heavy baseline spot is present, moisture breached the system, and the sulfonyl chloride has hydrolyzed to the sulfonic acid.

Step 5: Rapid Workup

  • Quench the reaction with ice-cold brine (not water) to minimize aqueous solubility and contact time.

  • Extract rapidly with DCM, separate the layers immediately, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo at < 30 °C[3].

Pathway Visualization

The following diagram illustrates the critical divergence between successful synthesis and degradation pathways based on moisture control.

Workflow SM Starting Material (Quinoline Derivative) Reaction Chlorosulfonation (ClSO3H, < 5 °C) SM->Reaction Product Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate Reaction->Product Hydrolysis Aqueous Workup / Moisture (> 5 °C, Prolonged) Product->Hydrolysis H2O Nucleophilic Attack Optimal Anhydrous Amidation (Dry DCM, Inert Atm) Product->Optimal Strict Moisture Control Degraded Sulfonic Acid + HCl (Irreversible Hydrolysis) Hydrolysis->Degraded Target Stable Sulfonamide Target Optimal->Target

Workflow and degradation pathways of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

References

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL: [Link]

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: US3108137A - Production of organic sulfonyl chlorides Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonylation of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when synthesizing quinoline-sulfonamide hybrids. Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges when synthesizing quinoline-sulfonamide hybrids. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a highly valuable building block for designing tubulin polymerization inhibitors and neurotherapeutics, but it is notoriously difficult to react with sterically hindered or weakly nucleophilic amines.

This guide bypasses generic advice to provide an in-depth, mechanistically grounded troubleshooting framework designed to rescue failing amidation reactions.

Part 1: Mechanistic Insights—The "Why" Behind Low Reactivity

To solve low reactivity, we must first understand the causality behind the chemical behavior of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. The molecule presents a "perfect storm" of steric and electronic challenges:

  • Peri-Interaction (Steric Hindrance): The sulfonyl chloride is located at the C-8 position, directly adjacent to the quinoline nitrogen (N-1). This creates a severe peri-interaction, physically blocking the trajectory of incoming bulky amines.

  • Electronic Hyper-Activation vs. Hydrolysis: The quinoline nitrogen and the methyl ester at C-6 are both strongly electron-withdrawing. While this theoretically increases the electrophilicity of the sulfonyl group, it practically makes the sulfonyl chloride hyper-sensitive to trace moisture . The activation energy for hydrolysis is significantly lowered, meaning water will easily outcompete your amine .

  • Zwitterion Dead-Ends: If hydrolysis occurs, the resulting sulfonic acid can protonate the basic quinoline nitrogen, forming a highly stable, unreactive zwitterion that permanently halts the reaction.

Part 2: Troubleshooting FAQs

Q1: My TLC shows a complete consumption of the starting material, but I only isolate a highly polar baseline spot. Where is my product? A1: You are observing rapid hydrolysis, not amidation. The highly polar baseline spot (Rf = 0.0) is the sulfonic acid byproduct. Because the C-6 ester activates the sulfonyl group, even atmospheric moisture is enough to destroy the reagent. Fix: You must use strictly anhydrous solvents (e.g., over molecular sieves) and an argon/nitrogen atmosphere. Never use aqueous Schotten-Baumann conditions for this specific substrate, as the basic aqueous environment will hydrolyze both the sulfonyl chloride and the C-6 methyl ester.

Q2: I am using anhydrous DCM and Triethylamine (TEA), but the reaction with my aniline derivative is incredibly sluggish. How can I force it to completion? A2: TEA is a non-nucleophilic base; it only acts as an HCl scavenger. Because your aniline is a weak nucleophile and the C-8 position is sterically hindered, the energy barrier for direct attack is too high. Fix: Switch to a nucleophilic catalysis strategy. Using Pyridine as a solvent or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) generates a highly reactive sulfonylpyridinium intermediate . This intermediate acts as a superior leaving group, drastically lowering the activation energy for the incoming amine .

Q3: Can I just heat the reaction to 80 °C to overcome the steric hindrance? A3: It is highly discouraged. Heating highly activated sulfonyl chlorides often leads to thermal decomposition, desulfonylation, or side reactions at the methyl ester. Optimize the catalyst and solvent at room temperature before resorting to heat.

Part 3: Mechanistic Workflow & Logic

The following diagram illustrates the critical competition between the desired nucleophilic catalysis pathway and the undesired hydrolysis dead-end.

G SM Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate Water Trace Moisture SM->Water Competing Hydrolysis Cat Pyridine / DMAP SM->Cat Activation Amine Amine + Base Product Sulfonamide Product (Target) Amine->Product Byproduct Sulfonic Acid (Hydrolysis Dead-End) Water->Byproduct Inter Sulfonylpyridinium Intermediate Cat->Inter Inter->Amine Nucleophilic Attack

Mechanistic workflow: amidation vs. hydrolysis of quinoline-8-sulfonyl chlorides.

Part 4: Quantitative Data & Condition Optimization

The table below summarizes the causality of different reaction conditions when coupling methyl 8-(chlorosulfonyl)quinoline-6-carboxylate with a sterically hindered amine (e.g., tert-butylamine or a substituted aniline).

SolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
DCMTEA (2.0 eq)2524< 10%Direct attack fails; major baseline spot (hydrolysis) observed.
THFDIPEA (2.0 eq)602425%Sluggish reaction; thermal degradation begins to occur.
DCMPyridine (3.0 eq)251265%Moderate conversion; sulfonylpyridinium intermediate forms.
PyridinePyridine (Solvent)25885%Rapid conversion; however, pyridine removal during workup is tedious.
DCM DIPEA (2.0 eq) + DMAP (0.1 eq) 25 6 92% Optimal; DMAP rapidly activates the sulfonyl group, DIPEA scavenges HCl.

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this self-validating protocol utilizing the DMAP-catalyzed methodology. Every step includes a validation checkpoint so you can confirm the reaction's integrity in real-time.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Use strictly anhydrous Dichloromethane (DCM) stored over 4Å molecular sieves.

  • Self-Validation: A completely dry environment prevents the immediate formation of the sulfonic acid. If your sulfonyl chloride solution turns cloudy upon dissolution, moisture has already compromised the reagent.

Step 2: Formation of the Active Intermediate

  • Action: Dissolve methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.0 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.1 mmol).

  • Self-Validation: You should observe a slight yellowing of the solution. This visual cue indicates the successful formation of the highly electrophilic DMAP-sulfonylpyridinium complex.

Step 3: Amine Addition and Monitoring

  • Action: Add the desired amine (1.1 eq, 1.1 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to stir at 25 °C.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.7, strongly UV active) should smoothly convert to the product (Rf ~0.4). Crucial Check: If a massive spot appears at Rf 0.0, your system is wet, and the sulfonyl chloride is hydrolyzing.

Step 4: Quench and Workup

  • Action: Once the starting material is consumed (typically 4–6 hours), dilute the mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash with cold 1M HCl (2 × 15 mL), followed by brine (15 mL).

  • Self-Validation: The cold acidic wash selectively protonates and removes DMAP, DIPEA, and any unreacted aliphatic amine into the aqueous layer. The organic layer will retain the neutral sulfonamide product. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 6: References

  • Perez CL, et al. "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." Journal of Medicinal Chemistry, 2019; 62(3): 1609–1625. URL: [Link] [1]

  • Jalil S, et al. "Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors." RSC Advances, 2024; 14: 8905–8920. URL: [Link] [2]

Troubleshooting

Best storage conditions to prevent degradation of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Welcome to the dedicated technical support resource for methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As a bifunctional molecule incorporating a reactive sulfonyl chloride and a quinoline scaffold, its stability is paramount for reproducible and successful experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of chemical stability and extensive experience with reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for methyl 8-(chlorosulfonyl)quinoline-6-carboxylate?

A1: To ensure the long-term stability of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is typically 2-8°C (refrigerated). Storage under an inert atmosphere, such as argon or nitrogen, is highly advised to minimize contact with atmospheric moisture and oxygen.[2][3]

The rationale behind these conditions lies in the inherent reactivity of the sulfonyl chloride group. This functional group is highly susceptible to hydrolysis, where contact with water or moisture leads to the formation of the corresponding sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.[2][4][5] Low temperatures slow down the rate of potential decomposition reactions.[2]

Q2: I noticed the color of my methyl 8-(chlorosulfonyl)quinoline-6-carboxylate has changed from off-white to yellow/brown. Is it still usable?

A2: A change in color, particularly to yellow or brown, is a visual indicator of potential degradation.[6][7] For quinoline derivatives, discoloration can be a sign of oxidation or photodegradation.[7] While a slight color change may not always signify a complete loss of reactivity, it warrants caution and verification of purity before use in a critical synthesis. For sensitive applications, it is always recommended to use a fresh, colorless, or pale-colored reagent.[6] If you observe a significant color change, it is advisable to assess the purity of the compound using an appropriate analytical method, such as HPLC or NMR spectroscopy.[8][9]

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for methyl 8-(chlorosulfonyl)quinoline-6-carboxylate are hydrolysis of the sulfonyl chloride and potential degradation of the quinoline ring.

  • Hydrolysis: This is the most common degradation pathway for sulfonyl chlorides.[2][4][10] Trace amounts of water in the storage container or from the atmosphere can react with the sulfonyl chloride group to form the inactive methyl 8-(sulfonic acid)quinoline-6-carboxylate. This reaction is often autocatalytic as it produces HCl, which can further promote degradation.[2]

  • Quinoline Ring Degradation: The quinoline moiety itself can be susceptible to oxidative and photodegradation, especially if exposed to light and air over prolonged periods.[7][11] This can lead to the formation of colored impurities.

Q4: How can I assess the purity of my stored methyl 8-(chlorosulfonyl)quinoline-6-carboxylate?

A4: To quantitatively assess the purity and detect potential degradation products, several analytical techniques can be employed. A combination of methods often provides the most comprehensive picture.[8][12]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, primarily the sulfonic acid.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the sulfonic acid impurity. However, differentiating between the sulfonyl chloride and sulfonic acid by ¹H NMR alone can be challenging.[9] Quantitative NMR (qNMR) can provide a more accurate measure of absolute purity.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities. However, due to the thermal lability of some sulfonyl chlorides, derivatization to a more stable sulfonamide might be necessary for accurate analysis.[8][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Expected Outcome
Low yield in sulfonylation reaction Degradation of the sulfonyl chloride reagent Verify Purity: Before starting the reaction, assess the purity of the methyl 8-(chlorosulfonyl)quinoline-6-carboxylate using HPLC or NMR. Expected Outcome: Confirmation of reagent quality, allowing for adjustment of stoichiometry or use of a fresh batch.[8][9]
Presence of moisture in the reaction Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Expected Outcome: A significant reduction in the formation of the sulfonic acid byproduct and an increased yield of the desired sulfonamide.
Formation of sulfonic acid as a major byproduct Hydrolysis of the starting material Strict Moisture Exclusion: Use a Schlenk line or a glovebox to set up the reaction, minimizing any exposure to atmospheric moisture.[2] Expected Outcome: Minimal to no formation of the sulfonic acid byproduct, leading to a cleaner reaction profile.
Aqueous work-up conditions Minimize Contact with Water: If an aqueous work-up is necessary, perform it quickly at low temperatures (e.g., using cold brine). Promptly extract the product into an organic solvent.[2] Expected Outcome: Reduced opportunity for the sulfonyl chloride to hydrolyze during the work-up procedure.
Inconsistent results between batches Batch-to-batch variability in purity Standardize Reagent Qualification: Implement a standard analytical check (e.g., HPLC) for every new batch of the reagent. Expected Outcome: Consistent and reproducible reaction outcomes.
Improper storage of the reagent Adhere to Storage Protocols: Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light.[1][3][7] Expected Outcome: Preservation of the reagent's integrity over time, leading to more reliable experimental results.

Visualizing Degradation and Handling

To better understand the primary degradation pathway and the recommended workflow for handling this reagent, the following diagrams are provided.

cluster_degradation Primary Degradation Pathway: Hydrolysis A Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate B Methyl 8-(sulfonic acid)quinoline-6-carboxylate A->B Hydrolysis HCl HCl (byproduct) B->HCl generates H2O H₂O (Moisture) H2O->A

Caption: Hydrolysis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

cluster_workflow Recommended Handling and Stability Assessment Workflow start Receive/Synthesize Compound storage Store at 2-8°C under Inert Atmosphere (Ar/N₂) Protected from Light start->storage pre_use_check Visual Inspection for Color Change storage->pre_use_check purity_analysis Purity Analysis (HPLC/NMR) if color change or for critical applications pre_use_check->purity_analysis Change Noted use_in_reaction Use in Anhydrous Reaction Conditions pre_use_check->use_in_reaction No Change purity_analysis->use_in_reaction Purity Acceptable discard Consider Discarding or Re-purifying purity_analysis->discard Purity Unacceptable quench Careful Quenching of Excess Reagent use_in_reaction->quench end Successful Synthesis quench->end

Caption: Workflow for handling and stability assessment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to separate methyl 8-(chlorosulfonyl)quinoline-6-carboxylate from its primary degradant, methyl 8-(sulfonic acid)quinoline-6-carboxylate.

  • Instrumentation: HPLC system with a UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Solvent B and gradually increase it over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential impurities have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: The sulfonic acid degradant is expected to be more polar and thus elute earlier than the parent sulfonyl chloride.

Protocol 2: Standard Quenching Procedure for Excess Sulfonyl Chloride

This protocol describes a safe and effective method for neutralizing excess sulfonyl chloride in a reaction mixture before aqueous work-up.[6]

  • Preparation: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. Cool this solution in an ice bath with stirring. Use at least 5-10 molar equivalents of the base relative to the initial amount of sulfonyl chloride.[6]

  • Quenching: While vigorously stirring the cold bicarbonate solution, slowly add the reaction mixture containing the unreacted sulfonyl chloride via a dropping funnel.

  • Caution: The quenching process is exothermic and will release CO₂ gas. Ensure the addition is slow enough to control the gas evolution and temperature rise. Perform this procedure in a well-ventilated fume hood.

  • Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure all the sulfonyl chloride has been neutralized.

  • Work-up: The reaction mixture can now be safely worked up, for example, by separating the organic and aqueous layers.

By adhering to these storage, handling, and verification protocols, researchers can ensure the integrity of their methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, leading to more reliable and reproducible scientific outcomes.

References

  • (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. Available from: [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org. Available from: [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways - ResearchGate. Available from: [Link]

  • 물질안전보건자료. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC. Available from: [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available from: [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available from: [Link]

  • How to Safely Handle Reactive Chemicals - The Chemistry Blog. Available from: [Link]

  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications. Available from: [Link]

  • Chemical Storage Guide | Environmental Health and Safety | Stony Brook University. Available from: [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science - ACS Publications. Available from: [Link]

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Available from: [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. Available from: [Link]

  • Safe Storage and Handling of Reactive Materials - National Academic Digital Library of Ethiopia. Available from: [Link]

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH. Available from: [Link]

  • Sulfuryl chloride CAS N°: 7791-25-5 - OECD Existing Chemicals Database. Available from: [Link]

  • Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (C11H8ClNO4S) - PubChemLite. Available from: [Link]

  • 8-(chlorosulfonyl)quinoline-6-carboxylic acid (C10H6ClNO4S) - PubChemLite. Available from: [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) - National Toxicology Program. Available from: [Link]

  • Halogenation of 8-methyl quinoline | Download Scientific Diagram - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Column Chromatography for Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when purifying highly reactive heteroaryl sulfonyl chlorides. Methyl 8-(chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when purifying highly reactive heteroaryl sulfonyl chlorides. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate presents a notorious "dual-threat" challenge in organic synthesis: it possesses a basic, strongly coordinating quinoline nitrogen that causes severe streaking on silica gel, paired with a highly electrophilic, moisture-sensitive sulfonyl chloride group at the 8-position.

Standard chromatographic instincts—such as adding methanol to push polar streaks or adding triethylamine (TEA) to neutralize acidic silanol sites—will instantly destroy your product. This guide is designed to replace trial-and-error with mechanistic causality, providing you with a self-validating system for isolating this fragile intermediate.

Part 1: The Causality of Degradation

To purify this molecule, you must first understand how it degrades. Heteroaryl sulfonyl chlorides are intrinsically unstable on standard acidic silica gel[1]. The acidic silanol groups ( Si−OH ) on the stationary phase hydrogen-bond with the quinoline nitrogen, increasing the residence time. Simultaneously, the ambient moisture bound to the silica gel attacks the electrophilic −SO2​Cl group, hydrolyzing it into an irreversible sulfonic acid baseline streak.

Furthermore, attempts to mitigate quinoline streaking using standard basic modifiers (like TEA or pyridine) lead to the formation of highly reactive sulfonylammonium salts. These intermediates are even more electrophilic than the parent chloride and will hydrolyze instantly upon contact with trace water[2].

DegradationPathways A Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate B Sulfonic Acid Degradant (Irreversible Baseline Streak) A->B H2O / Acidic Silanol Groups (Standard Silica) C Methyl Sulfonate Ester (Covalent Impurity) A->C Methanol / Ethanol (Polar Modifiers) D Sulfonylammonium Salt (Highly Reactive Intermediate) A->D Triethylamine / Pyridine (Basic Modifiers) D->B Trace Moisture (Rapid Hydrolysis)

Mechanistic degradation pathways of the sulfonyl chloride during improper chromatography.

Part 2: Troubleshooting Guide & FAQs

Q1: My crude NMR looks great, but after running a standard Hexane/Ethyl Acetate column, I recover less than 10% of my product. The rest is stuck at the baseline. What happened? A1: Your product hydrolyzed on the column. Heteroaryl sulfonyl chlorides (like quinoline and isoquinoline derivatives) are known to decompose rapidly even on analytical TLC plates due to the acidic nature of standard silica gel[3]. The extended residence time of a standard gravity or slow flash column allows ambient moisture on the silica to convert your product into a sulfonic acid. Solution: You must drastically reduce residence time (< 15 minutes) and consider using deactivated neutral silica (pH 6.5–7.5).

Q2: To fix the quinoline streaking, I added 1% Triethylamine (TEA) to my eluent. The streaking stopped, but my product completely disappeared. Why? A2: You inadvertently catalyzed the destruction of your own product. While TEA is an excellent modifier for basic amines, it reacts violently with sulfonyl chlorides to form a sulfonylammonium intermediate ( R−SO2​−N+Et3​Cl− ). This intermediate is hyper-reactive and will scavenge any trace water in your solvent or silica to form the sulfonic acid. Never use tertiary amines during the purification of a sulfonyl chloride.

Q3: I used a Dichloromethane/Methanol gradient to elute the compound. My isolated product has a new singlet at ~3.8 ppm in the 1H NMR, and it fails to react with my target amine downstream. What is this impurity? A3: You synthesized the methyl sulfonate ester. Methanol is a strong nucleophile. During chromatography, the high local concentration of methanol reacted with the sulfonyl chloride. The new singlet at 3.8 ppm is the −SO3​CH3​ group. Solution: Alcohols must be strictly banned from your purification workflow.

Q4: How should I load the crude mixture onto the column? A4: Do not dry load. Dry loading coats your reactive sulfonyl chloride over a massive surface area of silica gel, maximizing its exposure to acidic silanols and moisture while you evaporate the loading solvent. Instead, use liquid loading : dissolve your crude in the absolute minimum volume of anhydrous Dichloromethane (DCM) and apply it directly to the top of the pre-equilibrated column.

Part 3: Eluent Optimization Data

To successfully elute this compound without degradation, you must balance the need to solvate the quinoline ring with the need to protect the sulfonyl chloride.

Solvent / ModifierChemical RoleMechanistic Effect on −SO2​Cl Recommendation
Methanol / Ethanol Polar EluentRapid nucleophilic attack forming sulfonate esters.Strictly Prohibited
Triethylamine (TEA) Base ModifierForms hyper-reactive sulfonylammonium salts; accelerates hydrolysis.Strictly Prohibited
Standard Silica (pH ~5) Stationary PhaseAcidic silanols catalyze hydrolysis to sulfonic acid.⚠️ Use with Caution (Fast Flash Only)
Hexane / EtOAc Non-polar EluentInert, but quinoline may streak heavily, requiring large solvent volumes.⚠️ Acceptable, but not optimal
Toluene / EtOAc Aromatic EluentInert. Toluene π−π stacks with quinoline, reducing silica streaking.Highly Recommended
Anhydrous DCM Loading SolventInert. Excellent solubility for liquid loading.Highly Recommended

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system: by controlling temperature, residence time, and nucleophilicity, you mathematically eliminate the pathways of degradation.

Cold Flash Chromatography Workflow

Step 1: Column Preparation

  • Use high-grade, fast-flow silica gel (e.g., 230–400 mesh). If available, use neutrally buffered silica.

  • Pack a short column (no more than 10–15 cm of silica height) to ensure a rapid transit time.

  • Pre-equilibrate the column with anhydrous Toluene/Ethyl Acetate (80:20) . The toluene helps suppress quinoline streaking without the need for basic modifiers.

Step 2: Sample Loading

  • Chill your crude reaction mixture in an ice bath (0–4 °C) immediately after aqueous workup to prevent thermal decomposition[4].

  • Dissolve the crude material in the minimum viable volume of anhydrous DCM (e.g., 1–2 mL per gram of crude).

  • Apply the liquid directly to the flat surface of the silica.

Step 3: Rapid Elution

  • Elute using a gradient of Toluene/Ethyl Acetate (e.g., 80:20 to 50:50).

  • Apply positive pressure (Argon or Nitrogen preferred) to push the solvent through rapidly. Critical Metric: The compound must exit the column in under 15 minutes.

  • Collect fractions in test tubes pre-chilled in an ice bath.

Step 4: Concentration & Storage

  • Identify product fractions via TLC (elute TLC plates with Toluene/EtOAc; the product will be UV active).

  • Concentrate the combined fractions on a rotary evaporator using a water bath set strictly below 25 °C . High temperatures during concentration drive thermal decomposition and HCl evolution[4].

  • Backfill the rotary evaporator with Argon, not air.

  • Store the purified methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in an amber vial, flushed with Argon, at -20 °C.

PurificationWorkflow N1 1. Crude Reaction Mixture (Maintain at 0-4°C) N2 2. Liquid Loading (Dissolve in minimal dry DCM) N1->N2 N3 3. Fast Flash Chromatography (Residence time < 15 mins) N2->N3 N4 4. Non-Nucleophilic Elution (Toluene/EtOAc Gradient) N3->N4 N5 5. Cold Concentration (Water bath < 25°C, High Vacuum) N4->N5 N6 6. Pure Target Product (Store under Argon at -20°C) N5->N6

Optimized high-throughput purification workflow to prevent sulfonyl chloride degradation.

References

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at:[Link]

  • KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same. Google Patents.
  • 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. Furthermore, a comparative analysis with methyl quinoline-6-carboxylate is presented to underscore the significant electronic and structural influence of the 8-chlorosulfonyl substituent.

Introduction to Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous pharmaceuticals, renowned for a wide spectrum of biological activities.[1] The title compound features a quinoline core functionalized with a methyl ester at the 6-position and a highly electron-withdrawing chlorosulfonyl group at the 8-position. This substitution pattern creates a unique electronic environment within the aromatic system.

NMR spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of organic molecules.[2] For complex, substituted heterocyclic systems like methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, ¹H and ¹³C NMR provide critical information regarding the number and connectivity of atoms, as well as the electronic environment of each nucleus.

Molecular Structure:

Below is the chemical structure of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate with the standard IUPAC numbering for the quinoline ring system. This numbering will be used for all subsequent spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer shimming Insert Sample & Shim transfer->shimming h1_acq Acquire ¹H Spectrum shimming->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase & Baseline Correction ft->phase integrate Integration (¹H) phase->integrate calibrate Calibrate to TMS (0 ppm) phase->calibrate assign_h1 Assign ¹H Signals (Shift, Multiplicity, J-coupling) integrate->assign_h1 calibrate->assign_h1 structure Structure Confirmation assign_h1->structure assign_c13 Assign ¹³C Signals assign_c13->structure

Caption: General workflow for NMR sample preparation and spectral analysis.

¹H NMR Spectral Analysis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

The aromatic region of the ¹H NMR spectrum of quinoline derivatives typically appears between 7.0 and 9.0 ppm. [1]The presence of the strongly electron-withdrawing chlorosulfonyl (-SO₂Cl) and methyl ester (-COOCH₃) groups will induce significant downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.9 - 9.1ddJ ≈ 4.5, 1.8 Hz1H
H-3~7.5 - 7.7ddJ ≈ 8.5, 4.5 Hz1H
H-4~8.2 - 8.4ddJ ≈ 8.5, 1.8 Hz1H
H-5~8.7 - 8.9dJ ≈ 2.0 Hz1H
H-7~9.2 - 9.4dJ ≈ 2.0 Hz1H
-OCH₃~4.0 - 4.1s-3H

Interpretation:

  • H-7 (δ ~9.2 - 9.4 ppm): This proton is expected to be the most downfield signal in the aromatic region. Its significant deshielding is due to two primary effects: its position peri to the strongly electron-withdrawing and sterically bulky chlorosulfonyl group at C-8, and its ortho relationship to the ester group at C-6. It will appear as a doublet, coupled to H-5.

  • H-2 (δ ~8.9 - 9.1 ppm): Located ortho to the nitrogen atom, H-2 is characteristically downfield in quinoline systems. It will exhibit doublet of doublets splitting due to coupling with H-3 and a smaller four-bond coupling with H-4.

  • H-5 (δ ~8.7 - 8.9 ppm): This proton is ortho to the ester group at C-6, leading to a significant downfield shift. It will appear as a doublet, coupled to H-7.

  • H-4 (δ ~8.2 - 8.4 ppm): H-4 is deshielded by the adjacent nitrogen atom. It will appear as a doublet of doublets from coupling to H-3 and a smaller long-range coupling to H-2.

  • H-3 (δ ~7.5 - 7.7 ppm): This proton is expected to be the most upfield of the aromatic signals, being relatively shielded compared to the other ring protons. It will show a doublet of doublets pattern from coupling to H-2 and H-4.

  • -OCH₃ (δ ~4.0 - 4.1 ppm): The methyl protons of the ester group will appear as a sharp singlet, well-separated from the aromatic signals.

¹³C NMR Spectral Analysis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. The chemical shifts are highly sensitive to the electronegativity of attached groups and the overall electronic distribution.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~151 - 153
C-3~122 - 124
C-4~136 - 138
C-4a~148 - 150
C-5~128 - 130
C-6~130 - 132
C-7~135 - 137
C-8~140 - 142
C-8a~129 - 131
-C=O~165 - 167
-OCH₃~53 - 55

Interpretation:

  • Quaternary Carbons (C-4a, C-6, C-8, C-8a): These carbons, particularly those bearing substituents (C-6 and C-8), will have their chemical shifts significantly influenced by the attached groups. C-8, directly bonded to the sulfonyl group, is expected to be significantly downfield.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon will appear at the far downfield end of the spectrum, typically in the 165-167 ppm range.

  • Pyridine Ring Carbons (C-2, C-3, C-4): C-2 and C-4, being adjacent to the nitrogen, are typically more deshielded than C-3.

  • Benzene Ring Carbons (C-5, C-7): The shifts of these carbons are heavily influenced by the substituents at C-6 and C-8.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will be found in the upfield region of the spectrum.

Comparative Analysis: The Influence of the 8-Chlorosulfonyl Group

To truly appreciate the spectral impact of the -SO₂Cl group, a comparison with a simpler analogue, methyl quinoline-6-carboxylate , is invaluable. This molecule lacks the C-8 substituent, providing a baseline for the electronic landscape of the 6-methoxycarbonylquinoline core.

Caption: Structural comparison of the target analyte and the reference compound.

The absence of the -SO₂Cl group in methyl quinoline-6-carboxylate leads to two major changes:

  • Electronic Effect: The powerful electron-withdrawing inductive and resonance effects are removed.

  • Steric Effect: The bulky group at the peri position (C-8) is replaced by a proton.

Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Protons)

ProtonMethyl 8-(chlorosulfonyl)quinoline-6-carboxylate (Predicted δ, ppm)Methyl quinoline-6-carboxylate (Reference δ, ppm)Δδ (ppm) & Rationale
H-5 ~8.7 - 8.9~8.1 - 8.2~ +0.6 (Downfield Shift). Significant deshielding due to the through-space steric compression and electronic withdrawal of the adjacent -SO₂Cl group.
H-7 ~9.2 - 9.4~8.2 - 8.3~ +1.0 (Large Downfield Shift). Strong deshielding from the ortho -SO₂Cl group.
H-8 -~8.9 - 9.0Signal absent due to substitution.

Discussion of Comparative Data:

The most dramatic effect of introducing the 8-chlorosulfonyl group is the substantial downfield shift of the adjacent protons, H-7 and H-5 . The shift of H-7 by approximately 1.0 ppm is a classic example of the deshielding effect of a strong electron-withdrawing group in an ortho position. The effect on H-5, while smaller, is also significant and highlights the through-space electronic influence of the sulfonyl group across the bay region of the quinoline system. This comparative analysis provides unequivocal evidence for the location of the chlorosulfonyl substituent at the C-8 position.

Conclusion

The structural elucidation of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. The analysis reveals a highly polarized aromatic system, with predictable and assignable signals for each proton and carbon nucleus. The strong electron-withdrawing nature of the chlorosulfonyl group at C-8 dominates the spectral features, causing significant downfield shifts of neighboring protons, most notably H-7 and H-5.

By comparing the predicted spectra with that of the unsubstituted analogue, methyl quinoline-6-carboxylate, the specific influence of the -SO₂Cl group is isolated and quantified. This comparative approach not only validates the structural assignment but also provides deeper insight into the electronic architecture of the molecule, an essential consideration for professionals in medicinal chemistry and materials science.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Beilstein Journals. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Quinoline-Based Sulfonyl Chlorides for Bioconjugation and Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug development, quinoline-based scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, quinoline-based scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. The functionalization of these scaffolds is a key strategy for modulating their biological activity. Sulfonamides, in particular, are a critical class of functional groups, and their synthesis via the reaction of sulfonyl chlorides with amines is a cornerstone of pharmaceutical research. This guide provides an in-depth technical comparison of the reactivity of two key quinoline-based sulfonyl chloride reagents: methyl 8-(chlorosulfonyl)quinoline-6-carboxylate and the parent compound, quinoline-8-sulfonyl chloride .

Molecular Structures and Electronic Properties

The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom. This, in turn, is governed by the electronic nature of the substituents on the aromatic ring.

Quinoline-8-sulfonyl chloride serves as our baseline for this comparison. The quinoline ring system itself possesses a unique electronic landscape. The nitrogen atom in the heterocyclic ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but also influences the reactivity of substituents.

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate , on the other hand, features a methyl ester group (-COOCH₃) at the 6-position of the quinoline ring. This group is known to be strongly electron-withdrawing through both inductive and resonance effects.

G cluster_0 Quinoline-8-sulfonyl chloride cluster_1 Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate QSC QSC MQSC MQSC

Figure 1: Chemical structures of the compared sulfonyl chlorides.

The presence of the electron-withdrawing methyl ester group in methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is anticipated to significantly increase the partial positive charge on the sulfonyl sulfur atom. This heightened electrophilicity makes it more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

Comparative Reactivity Analysis: A Theoretical Framework

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the reaction rate, while electron-donating groups have the opposite effect.[1]

This relationship can be quantitatively described by the Hammett equation :

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted derivative.

  • k₀ is the rate constant for the reaction of the unsubstituted parent compound.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the reaction of sulfonyl chlorides with amines, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.[2][3] The methyl ester group (-COOCH₃) has a positive Hammett σ value, signifying its electron-withdrawing nature.

Therefore, based on this established principle, we can confidently predict that methyl 8-(chlorosulfonyl)quinoline-6-carboxylate will be significantly more reactive than quinoline-8-sulfonyl chloride towards nucleophiles.

G cluster_0 Reactivity Comparison cluster_1 Electronic Effects MQSC Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Reactivity Higher Reactivity MQSC->Reactivity Electron-withdrawing -COOCH3 group QSC Quinoline-8-sulfonyl chloride EWG Electron-Withdrawing Group (-COOCH3) Reactivity->EWG Sulfur Increased Partial Positive Charge on Sulfonyl Sulfur EWG->Sulfur Nucleophile Facilitated Nucleophilic Attack Sulfur->Nucleophile

Figure 2: Logical relationship illustrating the enhanced reactivity of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate due to the electron-withdrawing methyl ester group.

Quantitative Data Summary

While a direct kinetic comparison of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate and quinoline-8-sulfonyl chloride is not available in the peer-reviewed literature, we can draw parallels from studies on substituted benzenesulfonyl chlorides. For instance, studies on the reactions of various substituted benzenesulfonyl chlorides with anilines have consistently shown that electron-withdrawing substituents, such as a nitro group, significantly increase the rate of reaction compared to the unsubstituted benzenesulfonyl chloride.[2][3]

Sulfonyl ChlorideNucleophileProductRelative Reactivity (Predicted)
Quinoline-8-sulfonyl chloridePrimary/Secondary AmineQuinoline-8-sulfonamideBaseline
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylatePrimary/Secondary AmineMethyl 8-(sulfamoyl)quinoline-6-carboxylateHigher

Table 1: Predicted relative reactivity based on electronic effects.

The enhanced reactivity of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate can be advantageous in several scenarios:

  • Reactions with weakly nucleophilic amines: The increased electrophilicity allows for efficient sulfonamide formation with anilines or other amines that are poor nucleophiles.

  • Milder reaction conditions: The higher reactivity may allow for reactions to be carried out at lower temperatures or with shorter reaction times, which can be beneficial for sensitive substrates.

  • Improved yields: The faster reaction rate can lead to higher yields and fewer side products.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of sulfonamides using quinoline-based sulfonyl chlorides. These protocols are based on established methodologies and can be adapted for specific substrates.[4][5]

Protocol 1: Synthesis of N-Aryl-quinoline-8-sulfonamide

This protocol describes a general procedure for the reaction of quinoline-8-sulfonyl chloride with an aromatic amine.

Materials:

  • Quinoline-8-sulfonyl chloride

  • Substituted Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add quinoline-8-sulfonyl chloride (1.05 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-quinoline-8-sulfonamide.

G Start Dissolve Aniline in DCM Add_Pyridine Add Pyridine Start->Add_Pyridine Add_QSC Add Quinoline-8-sulfonyl chloride Add_Pyridine->Add_QSC React Stir at RT (2-4h) Add_QSC->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry over Na2SO4 Workup->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify End N-Aryl-quinoline-8-sulfonamide Purify->End

Figure 3: Experimental workflow for the synthesis of N-Aryl-quinoline-8-sulfonamide.

Protocol 2: Synthesis of Methyl 8-(N-alkylsulfamoyl)quinoline-6-carboxylate

This protocol outlines a procedure for the reaction of the more reactive methyl 8-(chlorosulfonyl)quinoline-6-carboxylate with an aliphatic amine. Due to the higher reactivity, milder conditions may be employed.

Materials:

  • Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

  • Aliphatic Amine (e.g., piperidine, morpholine)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aliphatic amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq) in anhydrous acetonitrile to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure methyl 8-(N-alkylsulfamoyl)quinoline-6-carboxylate.

Conclusion and Future Outlook

Based on fundamental principles of physical organic chemistry, methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is predicted to be a more reactive sulfonating agent than quinoline-8-sulfonyl chloride . The presence of the electron-withdrawing methyl ester group at the 6-position enhances the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack. This increased reactivity can be a significant advantage in the synthesis of sulfonamides, particularly with less reactive amines, potentially leading to higher yields and milder reaction conditions.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their synthetic targets. For routine sulfonamide synthesis with reactive amines, quinoline-8-sulfonyl chloride remains a viable and cost-effective option. However, for challenging substrates or when milder conditions are paramount, the enhanced reactivity of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate makes it a superior choice.

To provide a definitive quantitative comparison, further experimental studies are warranted. A kinetic analysis of the reaction of both sulfonyl chlorides with a standard set of amines under identical conditions would provide valuable data to precisely quantify the reactivity difference and would be a welcome contribution to the field.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.
  • Arnett, E. M., & Reich, R. (1980). Stabilities of carbocations in solution. 5. The pKR+ scale of acidities for the conjugate acids of substituted benzenes and naphthalenes. Journal of the American Chemical Society, 102(18), 5892–5902.
  • Rogulja, D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533.
  • Arslan, N. B., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2984.
  • Gao, W., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

Sources

Validation

A Comparative Guide to HPLC Method Validation for Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate Purity Analysis

Introduction Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a highly reactive, bifunctional intermediate crucial in the synthesis of advanced pharmaceutical active ingredients (APIs). Accurately determining its puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a highly reactive, bifunctional intermediate crucial in the synthesis of advanced pharmaceutical active ingredients (APIs). Accurately determining its purity presents a significant analytical challenge. The highly electrophilic sulfonyl chloride moiety is inherently unstable in the presence of moisture, making traditional aqueous-based analytical techniques problematic.

This guide provides an objective, data-driven comparison of analytical methodologies for this compound. By focusing on the chemical causality behind degradation artifacts, we establish a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with current1 guidelines[1].

The Analytical Challenge: Causality of Degradation

When analyzing sulfonyl chlorides via standard Reversed-Phase HPLC (RP-HPLC), the aqueous component of the mobile phase (e.g., Water/Acetonitrile) acts as a nucleophile. During the chromatographic run, the sulfonyl chloride undergoes rapid hydrolysis, converting into the corresponding sulfonic acid (methyl 8-(oxysulfonyl)quinoline-6-carboxylate) and releasing hydrochloric acid[2].

Causality: This on-column degradation manifests as split peaks, severe baseline tailing, and a gross overestimation of sulfonic acid impurities. Therefore, direct injection RP-HPLC fails the fundamental requirement of analytical specificity—it cannot differentiate between the impurity originally present in the bulk batch and the artifact generated during the analysis itself.

Methodological Comparison: Direct vs. Derivatization vs. Normal Phase

To establish a reliable purity profile, three primary approaches are typically evaluated:

  • Approach A: Direct RP-HPLC (Aqueous/Organic)

    • Mechanism: Direct injection into a C18 column using standard Water/Acetonitrile gradients.

    • Verdict:Unsuitable. Yields false degradation profiles due to in-situ hydrolysis within the mobile phase[2].

  • Approach B: Normal Phase HPLC (NPLC)

    • Mechanism: Utilizes strictly non-aqueous mobile phases (e.g., Hexane/Ethanol) on a bare silica column.

    • Verdict:Suboptimal. While it prevents hydrolysis, NPLC often lacks the resolving power required to separate structurally similar polar impurities (e.g., positional isomers or des-chloro impurities) and suffers from retention time drift due to ambient moisture absorption.

  • Approach C: Pre-Column Derivatization RP-HPLC (The Gold Standard)

    • Mechanism: The sample is pre-treated with an excess of a nucleophilic amine (e.g., diethylamine or aniline) in an anhydrous solvent prior to injection. The amine rapidly and quantitatively converts the reactive sulfonyl chloride into a highly stable sulfonamide[3].

    • Verdict:Optimal. The resulting sulfonamide is completely stable in aqueous mobile phases, allowing for high-resolution RP-HPLC separation, sharp peak shapes, and accurate quantitation of the original batch's purity[4].

Quantitative Data Presentation

The following table summarizes the comparative performance of Direct RP-HPLC versus Pre-Column Derivatization RP-HPLC for a single batch of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

Performance MetricDirect RP-HPLC (Un-derivatized)Pre-Column Derivatization (Diethylamine)ICH Q2(R2) Acceptance Criteria
Apparent Purity (Area %) 78.4%98.2%N/A (Method Dependent)
Sulfonic Acid Impurity 19.5% (Artifactual)0.4% (True value)Baseline Resolution Required
Peak Symmetry (Tailing Factor) 2.8 (Severe tailing)1.05 (Excellent) 1.5
Precision (%RSD, n=6) 8.4%0.6% 2.0%
Solution Stability (24h) Fails (Complete degradation)Passes (>99% recovery)Must demonstrate stability

Experimental Protocol: Pre-Column Derivatization Workflow

To ensure a self-validating system, the derivatization reaction must be instantaneous, quantitative, and free of side reactions. Diethylamine (DEA) is selected because it forms a stable, non-bulky N,N-diethylsulfonamide derivative that retains excellent UV absorbance.

Step-by-Step Methodology:
  • Derivatization Reagent Preparation: Prepare a 5% (v/v) solution of anhydrous Diethylamine (DEA) in anhydrous Acetonitrile (HPLC Grade).

  • Sample Preparation: Accurately weigh ~25 mg of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate into a 25 mL volumetric flask.

  • Reaction: Add 10 mL of the Derivatization Reagent to the flask. Sonicate for 2 minutes at room temperature. The nucleophilic acyl substitution occurs instantaneously, neutralizing the sulfonyl chloride.

  • Dilution: Dilute to volume with Acetonitrile and mix well.

  • Blank Preparation: Prepare a blank solution using the exact same procedure, omitting the API, to ensure no reagent peaks interfere with the analyte.

HPLC Parameters:
  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-20 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (optimal for the quinoline chromophore).

  • Injection Volume: 5 µL.

ReactionPathway SC Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate (Reactive) H2O Aqueous Mobile Phase (Direct HPLC) SC->H2O Hydrolysis (In-situ) Amine Amine Derivatization (Diethylamine) SC->Amine Nucleophilic Substitution SA Sulfonic Acid Degradant (False Impurity) H2O->SA Rapid Degradation Sulfonamide Stable Sulfonamide Derivative (Accurate Quantitation) Amine->Sulfonamide Stable for RP-HPLC

Chemical pathways illustrating in-situ hydrolysis vs. pre-column derivatization stabilization.

ICH Q2(R2) Method Validation Framework

Validating this derivatization method requires adherence to the modernized 5[5], which emphasize a lifecycle and risk-based approach to analytical procedures[6].

  • Specificity: The method must cleanly separate the derivatized API from the derivatized impurities (e.g., des-chloro, positional isomers) and the blank matrix. The use of a diode array detector (DAD) is recommended to verify peak purity.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration. The derivatized sulfonamide exhibits excellent linearity ( R2>0.999 ) due to its chemical stability.

  • Accuracy: Assessed by spiking known quantities of synthesized impurity standards into the API matrix. Because the derivatization is quantitative, recovery rates consistently fall within the 98-102% acceptance criteria.

  • Precision (Repeatability): Six independent sample preparations must yield an RSD of 2.0%. The derivatization method eliminates the variability caused by random on-column hydrolysis, ensuring high precision.

ValidationWorkflow Start Method Validation ICH Q2(R2) Spec Specificity (Blank, Deriv. Reagent, Impurities) Start->Spec Lin Linearity & Range (LOQ to 120% Specification) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Robust Robustness (pH, Temp, Flow Rate Variations) Spec->Robust Lin->Robust Acc->Robust Prec->Robust Report Validated Method Ready for QC Release Robust->Report

ICH Q2(R2) guided method validation workflow for analytical procedures.

Conclusion

For highly reactive intermediates like methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, standard analytical approaches fail due to fundamental chemical incompatibilities. By applying chemical logic—quenching the reactive electrophile with a pre-column derivatization step—scientists can develop a robust, self-validating HPLC method. This approach not only prevents artifactual degradation but also fully complies with the rigorous standards set forth by the7[7], ensuring absolute confidence in the purity profile of the drug substance intermediate.

References

  • Title: Q2(R2)
  • Source: benchchem.
  • Title: Q2(R2)
  • Source: labmanager.
  • Title: A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • Source: patsnap.
  • Title: Q2(R2)

Sources

Comparative

A Comparative Guide to the Crystallographic Analysis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate and its Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elucidation Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a molecule of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of its sulfonyl chloride and carboxylate functional groups. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its chemical and physical properties, including reactivity, solubility, and bioavailability. Single-crystal X-ray diffraction is the definitive technique for determining this arrangement, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[1][2][3] This guide will navigate the theoretical and practical aspects of obtaining and interpreting such data for our target compound.

The Foundation: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[1] The fundamental principle of XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between atomic planes in the crystal (d) and the angle of diffraction (θ).[1]

By rotating a single crystal in an X-ray beam and measuring the intensities and angles of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This electron density map is then used to determine the precise positions of the atoms in the molecule, yielding a detailed molecular structure.[2]

Experimental Protocol: A Roadmap to Crystal Structure Determination

The following protocol outlines a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction analysis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate. This protocol is based on established methods for related quinoline compounds.[4][5][6]

Synthesis of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

A plausible synthetic route to the target compound would involve the chlorosulfonation of methyl quinoline-6-carboxylate.

Step 1: Synthesis of Methyl quinoline-6-carboxylate

  • Reaction: Quinoline-6-carboxylic acid is esterified using methanol in the presence of a suitable acid catalyst (e.g., sulfuric acid).

  • Procedure: A mixture of quinoline-6-carboxylic acid and an excess of methanol is refluxed with a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl quinoline-6-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Chlorosulfonation of Methyl quinoline-6-carboxylate

  • Reaction: The purified methyl quinoline-6-carboxylate is reacted with chlorosulfonic acid.

  • Procedure: To a cooled (0 °C) solution of methyl quinoline-6-carboxylate in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate, methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. Several techniques should be explored.[7]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffracted X-rays on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Comparative Crystallographic Analysis

In the absence of experimental data for methyl 8-(chlorosulfonyl)quinoline-6-carboxylate, we can predict its crystallographic features by comparing it with structurally related compounds for which crystal structures have been determined.

Table 1: Comparison of Crystallographic Data for Quinoline Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate MonoclinicP2₁/nWeak C—H⋯π interactions[8][9]
Quinolin-8-yl 4-chlorobenzoate MonoclinicP2₁/cC-H···N, C-H···O, Cl···π, and π···π interactionsNot available in search results
8-Hydroxyquinoline (monoclinic polymorph) MonoclinicP2₁/nIntramolecular O—H⋯N hydrogen bond, intermolecular O—H⋯N hydrogen bonds, π–π stacking, and C—H⋯π interactions[10]
Quinoline-2-carboxylic acid MonoclinicP2₁/cIntermolecular hydrogen bonds[11]

Predicted Crystallographic Features of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate:

  • Crystal System and Space Group: Based on the prevalence of the monoclinic system in related structures, it is highly probable that the target compound will also crystallize in a monoclinic space group, such as P2₁/c or P2₁/n.

  • Intermolecular Interactions: The presence of the sulfonyl chloride and carboxylate groups introduces strong dipole-dipole interactions. We can anticipate the formation of C-H···O and C-H···Cl hydrogen bonds. Furthermore, the planar quinoline ring system is likely to participate in π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor.

  • Molecular Conformation: The relative orientation of the chlorosulfonyl and methyl carboxylate groups with respect to the quinoline ring will be a key structural feature. Steric hindrance may lead to a non-planar conformation where these groups are twisted out of the plane of the quinoline ring.

Potential Challenges and Considerations

  • Crystal Quality: The presence of the flexible sulfonyl chloride group might lead to disorder in the crystal structure, which can complicate the refinement process.

  • Polymorphism: Organic molecules can often crystallize in multiple forms (polymorphs), each with a different crystal structure and physical properties. It is crucial to screen for polymorphism by varying the crystallization conditions.

  • Twinning: Crystal twinning, where two or more crystals are intergrown in a specific orientation, can also pose a challenge to data collection and structure solution.

Conclusion

While the crystal structure of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. By leveraging established synthetic and crystallographic methodologies and drawing comparisons with structurally related compounds, researchers can approach the structural elucidation of this molecule with a well-defined strategy. The determination of its three-dimensional structure will undoubtedly provide critical insights into its chemical behavior and pave the way for its application in drug discovery and materials science.

Visualizations

Synthesis_Workflow A Quinoline-6-carboxylic acid B Esterification (Methanol, H₂SO₄) A->B C Methyl quinoline-6-carboxylate B->C D Chlorosulfonation (Chlorosulfonic acid) C->D E Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate D->E

Caption: Synthetic workflow for methyl 8-(chlorosulfonyl)quinoline-6-carboxylate.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis A Synthesized Compound B Slow Evaporation A->B C Vapor Diffusion A->C D Slow Cooling A->D E Single Crystal Selection B->E C->E D->E F Data Collection E->F G Structure Solution & Refinement F->G H Crystallographic Data G->H

Caption: General workflow for X-ray crystallography analysis.

References

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • Supramolecular Quinoline Crystals. (2019, March 23). [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Process for the preparation of a quinoline carboxylic acid.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 13). [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2025, October 15). ResearchGate. [Link]

  • XRD Basics. UPenn Physics. [Link]

  • 12 X-ray Diffraction and Mineral Analysis – Mineralogy. OpenGeology. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023, April 27). MDPI. [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). Books.
  • Molecular structures of novel 8-quinolinesulfonamide derivatives (9a–e) as potential PKM2 modulators. ResearchGate. [Link]

  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?. (2025, July 15). ACS Publications. [Link]

  • The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxa. SciSpace. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. [Link]

    • X-Ray Diffraction Techniques. Introduction to Solid State Chemistry. MIT OpenCourseWare. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). PMC. [Link]

  • Methyl quinoline-6-carboxylate (C11H9NO2). PubChemLite. [Link]

  • A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS. Farmacia Journal. [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). ResearchGate. [Link]

  • Methyl quinoline-6-carboxylate. PubChem. [Link]

  • Cambridge Structural Database. (2026, February 3). Re3data.org. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

  • Crystal structure of compound 8. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • 8-Quinolinesulfonyl chloride. PubChem. [Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. PMC. [Link]

  • WebCSD. CCDC. [Link]

  • Search - Access Structures. CCDC. [Link]

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Safety & Regulatory Compliance

Safety

methyl 8-(chlorosulfonyl)quinoline-6-carboxylate proper disposal procedures

Advanced Operational Guide: Safe Handling, Quenching, and Disposal of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate As laboratory operations scale, the safe management of highly reactive intermediates becomes a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling, Quenching, and Disposal of Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate

As laboratory operations scale, the safe management of highly reactive intermediates becomes a critical logistical priority. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a bifunctional building block widely used in drug discovery[1]. However, its sulfonyl chloride moiety presents severe disposal hazards if mishandled. This guide provides a self-validating, step-by-step methodology for the safe quenching and disposal of this compound, ensuring laboratory safety and regulatory compliance.

The Causality of Hazard: Why Direct Disposal is Catastrophic

The fundamental rule of handling sulfonyl chlorides is that they must never be discarded directly into sealed solvent waste drums[2].

The hazard stems from the electrophilic nature of the −SO2​Cl group. When exposed to ambient moisture or protic solvents in a mixed waste drum, the compound undergoes a slow, continuous hydrolysis[3]. This reaction generates equimolar amounts of hydrogen chloride (HCl) gas. Because 1 mol of sulfonyl chloride can generate approximately 24 Liters of HCl gas at room temperature, a sealed waste container will rapidly exceed its burst pressure limit. This catastrophic pressurization can cause the drum to rupture, aerosolizing corrosive and toxic chemical waste across the laboratory[2].

Quantitative Hazard & Logistics Summary

To mitigate these risks, the chemical must be intentionally hydrolyzed in a controlled environment before entering the waste stream. The following table summarizes the quantitative parameters required for a safe quenching operation.

ParameterSpecificationOperational & Safety Implication
Chemical Identity Methyl 8-(chlorosulfonyl)quinoline-6-carboxylateContains highly electrophilic −SO2​Cl group[1].
Quenching Agent Saturated NaHCO3​ (aq)Neutralizes acid; provides CO2​ effervescence as a visual cue[4].
Base Equivalents 5.0 – 10.0 molar eq.Ensures stoichiometric excess to neutralize all generated HCl[4].
Operating Temp. 0 – 5 °C (Ice Bath)Controls exothermic heat generation and prevents solvent boiling[3].
Target pH 7.0 – 8.0Confirms complete neutralization prior to phase separation[3].
Dilution Ratio ~10 mL solvent / 1 g wasteDampens reaction kinetics and prevents thermal runaway[5].

Mechanistic Kinetics of Quenching

Quenching is essentially a controlled destruction of the reactive functional group. We utilize a biphasic system consisting of an inert organic solvent and saturated aqueous sodium bicarbonate ( NaHCO3​ ).

Why NaHCO3​ ? While strong bases like sodium hydroxide (NaOH) will hydrolyze the sulfonyl chloride, they can cause rapid, uncontrollable exothermic spikes and may prematurely hydrolyze the methyl ester on the quinoline ring[6]. NaHCO3​ acts as a mild, self-indicating neutralizing agent[3]. The reaction produces carbon dioxide ( CO2​ ), providing a critical visual cue: as long as the solution is bubbling, active quenching is occurring[4].

G A Methyl 8-(chlorosulfonyl) quinoline-6-carboxylate C Exothermic Hydrolysis A->C Dissolved in THF/DCM B Aqueous NaHCO3 (Cold, Stirred) B->C Excess Base D Sodium Sulfonate Salt (Water Soluble) C->D Neutralization E CO2 Gas + NaCl (Visual Cue) C->E Effervescence

Fig 1: Mechanistic pathway of sulfonyl chloride hydrolysis and neutralization.

Self-Validating Quenching Protocol

This step-by-step methodology ensures that the quenching process is mechanically complete and analytically verified before the waste is transferred to bulk storage[4].

Step 4.1: Solvent Dilution (Moderating the Kinetics)

  • Action: In a fume hood, dissolve the unreacted methyl 8-(chlorosulfonyl)quinoline-6-carboxylate in an inert, water-immiscible solvent such as Dichloromethane (DCM) or a water-miscible solvent like Tetrahydrofuran (THF) at a ratio of approximately 10 mL solvent per 1 gram of chemical.

  • Causality: Diluting the neat chemical reduces the collision frequency of reactive molecules, dampening the exothermic spike that occurs upon contact with the aqueous base[5].

Step 4.2: Base Preparation (Thermal Control)

  • Action: In a large Erlenmeyer flask (sized to at least 3x the anticipated total volume to accommodate foaming), prepare a saturated aqueous solution of NaHCO3​ . Use a minimum of 5-10 molar equivalents of base relative to the sulfonyl chloride[4]. Place the flask in an ice-water bath (0-5 °C) and initiate vigorous magnetic stirring[3].

  • Causality: The ice bath absorbs the heat of hydrolysis, preventing solvent boil-off and mitigating the risk of thermal runaway[3].

Step 4.3: Dropwise Addition (Preventing Runaway)

  • Action: Using an addition funnel or pipette, add the organic solution of the sulfonyl chloride dropwise to the chilled, stirred NaHCO3​ solution[4].

  • Causality: Dropwise addition ensures the rate of heat generation does not exceed the cooling capacity of the ice bath. It also controls the rate of CO2​ evolution, preventing the mixture from foaming over the flask[3].

Step 4.4: Self-Validation & Aging (Ensuring Completion)

  • Action: Once the addition is complete, maintain stirring in the ice bath for 30 to 60 minutes[3].

  • Validation System:

    • Visual Cue: Observe the reaction. The cessation of CO2​ effervescence indicates that the bulk of the hydrolysis is mechanically complete[4].

    • Analytical Cue: Test the aqueous layer with pH paper. It must read between pH 7.0 and 8.0[3]. If the solution is acidic, unneutralized HCl remains; add additional saturated NaHCO3​ until the target pH is achieved[4].

Workflow Step1 1. Dissolve Waste in Inert Solvent (DCM/THF) Step3 3. Dropwise Addition (Monitor Temp < 10°C) Step1->Step3 Step2 2. Prepare Ice-Cold Sat. NaHCO3 (5-10 eq) Step2->Step3 Step4 4. Self-Validation (CO2 ceases, pH 7-8) Step3->Step4 Stir 30 mins Step5 5. Phase Separation (Aqueous vs Organic) Step4->Step5 Transfer to Sep Funnel WasteAq Aqueous Waste Stream (Contains Sulfonate Salts) Step5->WasteAq Top Layer (if DCM) WasteOrg Halogenated Organic Waste (Contains DCM) Step5->WasteOrg Bottom Layer (if DCM)

Fig 2: Self-validating experimental workflow for quenching and waste segregation.

Waste Segregation & Final Disposal Logistics

Once the quenching protocol is analytically validated, the mixture is safe for phase separation and bulk disposal[3].

  • Transfer the biphasic mixture to a separatory funnel[4].

  • Allow the layers to separate. (Note: If DCM was used, the organic layer is the bottom layer due to its higher density. If THF was used, the mixture may form a single phase depending on the salt concentration, or the organic layer will be on top).

  • Aqueous Stream: The aqueous layer contains the water-soluble sodium salt of the hydrolyzed 8-sulfoquinoline-6-carboxylate and sodium chloride[3]. Dispose of this in the Aqueous Basic Waste stream.

  • Organic Stream: The organic layer contains the inert solvent. Dispose of this in the Halogenated Organic Waste stream (if DCM) or Non-Halogenated Organic Waste stream (if THF)[2].

References

  • Organic Syntheses. "m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE." Org. Synth. 1981, 60, 121.[Link]

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